BVT-14225
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMZAHWOASGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BVT-14225
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By blocking the conversion of inactive cortisone to active cortisol, this compound effectively reduces intracellular glucocorticoid concentrations in key metabolic tissues. This mechanism of action holds significant therapeutic potential for the treatment of metabolic disorders such as type 2 diabetes and obesity, where excess local glucocorticoid activity is implicated in pathophysiology. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of 11β-HSD1 in Metabolic Disease
Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic glucocorticoid levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, the intracellular concentration of active glucocorticoids is further modulated by the activity of 11β-hydroxysteroid dehydrogenases.[1]
There are two main isoforms of this enzyme:
-
11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within target tissues. It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and skeletal muscle.
-
11β-HSD2: Functions as a dehydrogenase, inactivating cortisol to cortisone. This isoform is predominantly found in mineralocorticoid target tissues like the kidney, protecting the mineralocorticoid receptor from illicit occupation by cortisol.
In metabolic diseases like obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in adipose tissue and the liver. This leads to local glucocorticoid excess, which can contribute to insulin resistance, visceral obesity, and other features of the metabolic syndrome. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.
This compound: A Selective Inhibitor of 11β-HSD1
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the human 11β-HSD1 enzyme.[2] Its inhibitory action on this key enzyme forms the basis of its potential therapeutic effects in metabolic disorders.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data available for this compound, highlighting its potency and selectivity.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 for 11β-HSD1 | 52 nM | Human | Enzyme Assay | [2] |
| Inhibition at 10 µM | 90% | Human | Enzyme Assay | [2] |
| Selectivity | Selective for 11β-HSD1 over 11β-HSD2 | Human | Not specified | [3] |
| In Vivo Efficacy | Reduced blood glucose | Rat | Streptozotocin-induced diabetes model | Not specified |
Signaling Pathway of 11β-HSD1 and its Inhibition by this compound
The primary mechanism of this compound involves the direct inhibition of 11β-HSD1, which in turn modulates the downstream signaling pathways affected by glucocorticoids.
Caption: this compound inhibits 11β-HSD1, preventing the conversion of inactive cortisone to active cortisol.
As depicted in the diagram, the inhibition of 11β-HSD1 by this compound leads to a reduction in intracellular cortisol levels. This, in turn, decreases the activation of the glucocorticoid receptor (GR) and the subsequent transcription of target genes that promote gluconeogenesis and decrease glucose uptake, ultimately leading to improved insulin sensitivity.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against 11β-HSD1.
Caption: Workflow for determining the IC50 of this compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection system (e.g., HPLC, ELISA kit for cortisol, or radiolabeled cortisone and scintillation counter)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
In a reaction vessel, combine the recombinant 11β-HSD1 enzyme, NADPH, and the various concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Streptozotocin-Induced Diabetic Rat Model
This protocol outlines the induction of a diabetic model in rats to evaluate the in vivo efficacy of this compound.[5][6][7][8]
Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound administration
-
Glucometer and test strips
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Induce diabetes by a single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in cold citrate buffer.
-
Monitor the blood glucose levels of the rats periodically. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.
-
Once diabetes is established, divide the rats into control and treatment groups.
-
Administer this compound (e.g., at a dose of 50 mg/kg) or the vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
Monitor blood glucose levels, body weight, and other relevant metabolic parameters throughout the study.
-
At the end of the treatment period, collect blood and tissue samples for further analysis (e.g., plasma insulin levels, tissue 11β-HSD1 activity).
-
Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle control group.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action that targets the intracellular production of active glucocorticoids. The preclinical data, although limited in the public domain, suggest its potential as a therapeutic agent for metabolic disorders. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, as well as to investigate its efficacy and safety in clinical trials. The development of selective 11β-HSD1 inhibitors like this compound represents a promising avenue for addressing the unmet medical needs in the management of type 2 diabetes and obesity.
References
- 1. Inhibition of 11β-HSD1 Expression by Insulin in Skin: Impact for Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20050020550A1 - Selective testicular 11beta-HSD inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of BVT-14225: A Selective 11β-HSD1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. By blocking the conversion of inactive cortisone to active cortisol within key metabolic tissues, this compound presents a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and selectivity. Detailed experimental methodologies for assessing 11β-HSD1 inhibition are also presented, alongside visualizations of the relevant biological pathways and experimental workflows. While specific in vivo studies and clinical trial data for this compound are not publicly available, this guide consolidates the existing knowledge to inform future research and development efforts.
Introduction
The global prevalence of metabolic diseases, including type 2 diabetes and obesity, necessitates the development of novel therapeutic interventions. One promising target in this area is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This intracellular enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it catalyzes the reduction of inactive cortisone to the active glucocorticoid, cortisol.[1] Elevated intracellular cortisol levels are associated with insulin resistance, visceral obesity, and dyslipidemia. Consequently, the inhibition of 11β-HSD1 is a compelling strategy to mitigate the detrimental effects of excess glucocorticoid signaling in these tissues.[2]
This compound is a member of the arylsulfonamidothiazole class of compounds and has been identified as a potent and selective inhibitor of human 11β-HSD1.[2][3] Its ability to selectively target 11β-HSD1 over the isoform 11β-HSD2, which is crucial for renal mineralocorticoid receptor protection, suggests a favorable safety profile.[2] This document aims to provide a detailed technical guide on the therapeutic potential of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the active site of the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol, thereby reducing intracellular glucocorticoid concentrations in target tissues. The selective nature of this compound for 11β-HSD1 is critical, as the inhibition of 11β-HSD2 could lead to adverse effects such as hypertension and hypokalemia due to the illicit activation of the mineralocorticoid receptor by cortisol.[2]
The proposed mechanism of action for the therapeutic benefit of this compound in metabolic diseases is illustrated in the following signaling pathway diagram.
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Quantitative Data
The in vitro potency and selectivity of this compound have been characterized and are summarized in the table below. This data highlights its potent inhibition of the human 11β-HSD1 enzyme and its significant selectivity over the 11β-HSD2 isoform.
| Parameter | This compound | Reference Compound (BVT-2733) | Reference |
| Human 11β-HSD1 IC50 | 52 nM | 3341 nM | [2] |
| Mouse 11β-HSD1 IC50 | 284 nM | 96 nM | [2] |
| Human 11β-HSD2 IC50 | >10,000 nM | >10,000 nM | [2] |
| Selectivity (Human 11β-HSD2 / 11β-HSD1) | >192-fold | >3-fold | [2] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
A detailed protocol for determining the in vitro potency (IC50) of compounds against 11β-HSD1 is crucial for drug discovery efforts. The following is a representative protocol based on published methods for similar inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads conjugated with an anti-cortisol antibody
-
Tritiated cortisol ([³H]-cortisol) for competition
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Test compound (this compound) dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant human 11β-HSD1 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a high concentration of a known inhibitor like carbenoxolone).
-
Add the SPA beads coated with an anti-cortisol antibody and a known amount of [³H]-cortisol.
-
Incubate the plate to allow the unlabeled cortisol produced by the enzyme and the [³H]-cortisol to compete for binding to the antibody on the SPA beads.
-
Measure the radioactivity using a scintillation counter. The amount of bound [³H]-cortisol is inversely proportional to the amount of cortisol produced by the enzyme.
-
Calculate the percent inhibition of 11β-HSD1 activity for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
In Vivo Efficacy Study in a Mouse Model of Diabetes (Representative Protocol)
While a specific in vivo protocol for this compound is not publicly available, the following is a representative methodology based on studies with similar 11β-HSD1 inhibitors, such as BVT-2733, in diabetic mouse models.[2]
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of type 2 diabetes, such as the KKAy mouse model.
Animal Model: Male KKAy mice, which spontaneously develop obesity, hyperglycemia, and insulin resistance.
Experimental Groups:
-
Vehicle control group (e.g., administered carboxymethyl cellulose)
-
This compound treatment group (e.g., 50 mg/kg, administered orally once daily)
-
Positive control group (e.g., a clinically used anti-diabetic agent)
Procedure:
-
Acclimatize the KKAy mice for at least one week before the start of the experiment.
-
Randomly assign the mice to the different treatment groups.
-
Administer the vehicle, this compound, or positive control orally once daily for a specified duration (e.g., 14 days).
-
Monitor body weight and food intake regularly throughout the study.
-
Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
Collect blood samples for the analysis of plasma insulin, triglycerides, and other relevant metabolic parameters.
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis, such as gene expression studies or measurement of tissue-specific 11β-HSD1 activity.
Endpoints:
-
Primary: Change in fasting blood glucose levels.
-
Secondary:
-
Change in body weight.
-
Glucose excursion during OGTT.
-
Plasma insulin and triglyceride levels.
-
Tissue-specific 11β-HSD1 activity.
-
Caption: Workflow for a representative in vivo efficacy study.
Clinical Development Status
A thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) did not yield any results for clinical studies involving this compound. This suggests that the compound may not have progressed to human clinical trials or that the trial information is not publicly disclosed.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of 11β-HSD1 with a clear mechanism of action that holds significant therapeutic potential for the treatment of metabolic diseases. The preclinical data, particularly its high in vitro potency against the human enzyme and its selectivity over 11β-HSD2, are encouraging.
However, the lack of publicly available in vivo efficacy and safety data, as well as the absence of information on its clinical development, are significant gaps in our understanding of its full therapeutic potential. Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the efficacy of this compound in various animal models of metabolic disease to establish a clear dose-response relationship and to assess its impact on a wide range of metabolic parameters.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for clinical development.
-
Safety and toxicology studies: Conducting thorough preclinical safety assessments to identify any potential off-target effects or toxicities.
Should such studies yield positive results, the progression of this compound or structurally related compounds into clinical trials would be a logical next step in evaluating their potential as a novel therapy for type 2 diabetes, obesity, and the metabolic syndrome.
References
- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to a Novel Therapeutic Approach for Type 2 Diabetes: A Profile of Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors
Disclaimer: Information regarding the specific compound "BVT-14225" is not publicly available. This document serves as an in-depth technical guide on a representative and well-characterized class of therapeutic agents for type 2 diabetes, Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, to illustrate the requested format and content.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to hyperglycemia in T2DM is the reabsorption of glucose from the glomerular filtrate in the kidneys. Sodium-glucose cotransporter-2 (SGLT-2), located in the proximal renal tubules, is responsible for approximately 90% of this reabsorption.[1] Inhibition of SGLT-2 presents a novel, insulin-independent mechanism for managing T2DM by increasing urinary glucose excretion, thereby lowering plasma glucose levels.[1][2] This guide provides a technical overview of the SGLT-2 inhibitor class, using publicly available data on representative molecules such as Canagliflozin and Dapagliflozin.
Core Mechanism of Action
SGLT-2 inhibitors competitively and reversibly block the SGLT-2 protein in the proximal convoluted tubule of the kidney.[3] This action reduces the reabsorption of filtered glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion.[1][3] The resulting caloric loss can also contribute to weight reduction and a decrease in blood pressure.[4] This mechanism is independent of insulin secretion, making it an effective treatment option across various stages of T2DM.[1]
Caption: Mechanism of action for SGLT-2 inhibitors in the renal proximal tubule.
Quantitative Data: Clinical Efficacy
The following tables summarize the clinical efficacy of two representative SGLT-2 inhibitors, Dapagliflozin and Canagliflozin, as monotherapy or add-on therapy in patients with type 2 diabetes.
Table 1: Efficacy of Dapagliflozin in T2DM
| Trial/Parameter | Placebo | Dapagliflozin 5 mg | Dapagliflozin 10 mg | Duration | Study Population |
| Change in HbA1c (%) | -0.42 | -0.82 | -0.97 | 24 weeks | Add-on to Pioglitazone[5] |
| Change in HbA1c (%) | +0.02 | -0.58 | -0.78 | 102 weeks | Add-on to Metformin[6] |
| Change in Body Weight (kg) | +1.6 | -0.9 | -1.4 | 24 weeks | Add-on to Pioglitazone[5] |
| Change in Body Weight (kg) | -0.7 | -2.7 | -3.2 | 102 weeks | Add-on to Metformin[6] |
| Change in FPG (mmol/L) | -0.3 | -1.2 | -1.5 | 102 weeks | Add-on to Metformin[6] |
Table 2: Efficacy of Canagliflozin in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Canagliflozin (1 mg/kg) | Lowered renal threshold for glucose from 415 mg/dL to 94 mg/dL. | Liang et al., 2012[7][8] |
| ZDF Rats (4-week treatment) | Canagliflozin | Decreased HbA1c and improved measures of insulin secretion. | Liang et al., 2012[7][8] |
| db/db Mice | Canagliflozin (acute treatment) | Dose-dependently decreased blood glucose concentrations. | Liang et al., 2012[7][8] |
| Obese Animal Models | Canagliflozin | Increased urinary glucose excretion, decreased body weight gain, and reduced liver fat. | Liang et al., 2012[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel SGLT-2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro SGLT-2 Inhibition Assay
This assay determines the potency of a test compound to inhibit SGLT-2-mediated glucose transport.
-
Cell Line: Human kidney proximal tubule cells (e.g., HK-2) endogenously expressing SGLT-2, or a cell line (e.g., CHO-K) overexpressing human SGLT-2.[9]
-
Substrate: A fluorescent, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or radiolabeled α-methylglucoside (14C-AMG).[9][10]
-
Protocol:
-
Cell Culture: Plate cells in 96-well plates and culture until confluent.
-
Pre-incubation: Wash cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a known SGLT-2 inhibitor (e.g., Dapagliflozin) for 15-30 minutes at 37°C.[11]
-
Transport Initiation: Add the fluorescent or radiolabeled glucose analog to initiate the uptake reaction. Incubate for a defined period (e.g., 60-120 minutes) at 37°C.[12]
-
Transport Termination: Stop the reaction by washing the cells with ice-cold, sodium-free buffer.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader or radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
The OGTT assesses the effect of a test compound on glucose disposal after an oral glucose challenge in a relevant disease model (e.g., db/db mice).
-
Animal Model: Genetically diabetic mice (e.g., C57BL/6J-db/db) or diet-induced obese mice.
-
Protocol:
-
Acclimatization and Fasting: Acclimatize animals to handling. Fast the mice overnight (approximately 16-18 hours) with free access to water.[13]
-
Baseline Measurement: Record the body weight of each mouse. Collect a baseline blood sample (time 0) via tail snip to measure fasting blood glucose using a glucometer.[14]
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally (p.o.) via gavage.
-
Glucose Challenge: After a set pre-treatment period (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[14]
-
Blood Glucose Monitoring: Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15] Measure blood glucose at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Preclinical Development Workflow
The following diagram illustrates a typical preclinical workflow for the development of a novel SGLT-2 inhibitor.
Caption: A representative preclinical workflow for SGLT-2 inhibitor development.
Conclusion
SGLT-2 inhibitors represent a significant advancement in the treatment of type 2 diabetes, offering a unique, insulin-independent mechanism of action that leads to improved glycemic control, weight loss, and cardiovascular benefits. The experimental protocols and development workflow outlined in this guide provide a framework for the evaluation and progression of novel therapeutic candidates targeting SGLT-2. While the specific details of "this compound" remain undisclosed, the principles and methodologies described herein are fundamental to the research and development of this promising class of antidiabetic agents.
References
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors: A Review of Canagliflozin [uspharmacist.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 15. meliordiscovery.com [meliordiscovery.com]
The Role of BVT-14225 in Metabolic Syndrome: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in the context of metabolic syndrome research. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and available preclinical data for this compound and related compounds, offering valuable insights for scientists and professionals in the field of drug discovery and development.
Introduction to this compound and its Target: 11β-HSD1
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key therapeutic target that has emerged in the study of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. Elevated intracellular cortisol levels are known to contribute to the pathophysiology of metabolic syndrome.
This compound is a potent and selective inhibitor of the human 11β-HSD1 enzyme, belonging to the arylsulfonamidothiazole class of compounds.[1][2] Its ability to block the production of cortisol within specific tissues makes it a promising candidate for the treatment of metabolic syndrome and type 2 diabetes.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. By blocking this enzyme, this compound reduces the intracellular concentration of active cortisol in tissues like the liver and adipose tissue. This, in turn, lessens the activation of the glucocorticoid receptor (GR), leading to a variety of beneficial downstream effects on glucose and lipid metabolism.
The signaling pathway can be summarized as follows:
References
BVT-14225: A Potent and Selective 11β-HSD1 Inhibitor for Glucocorticoid Metabolism Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its role in the modulation of glucocorticoid metabolism. This document consolidates available data on its mechanism of action, potency, selectivity, and preclinical effects, offering a valuable resource for professionals in the fields of endocrinology, metabolic diseases, and drug discovery.
Introduction to this compound and Glucocorticoid Metabolism
Glucocorticoids, such as cortisol, play a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and stress response. The tissue-specific activity of glucocorticoids is not only determined by circulating hormone levels but is also finely tuned by intracellular enzymatic activity. A key enzyme in this local regulation is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
11β-HSD1 is a bidirectional enzyme that, in vivo, primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2] This enzymatic activity is particularly prominent in metabolic tissues such as the liver and adipose tissue.[3] Dysregulation of 11β-HSD1 has been implicated in the pathogenesis of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4]
This compound is a novel, non-steroidal small molecule identified as a potent and selective inhibitor of 11β-HSD1.[3][5][6] By blocking the conversion of cortisone to cortisol, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of excess glucocorticoid activity in key metabolic tissues.
Mechanism of Action: The Glucocorticoid Activation Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of 11β-HSD1. This enzyme is located in the lumen of the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[1] The inhibition of 11β-HSD1 by this compound effectively reduces the intracellular concentration of active cortisol, leading to a downstream modulation of glucocorticoid receptor (GR)-mediated gene transcription.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel non-steroidal inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine.org [endocrine.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of BVT-14225: A Selective 11β-HSD1 Inhibitor
FOR IMMEDIATE RELEASE
This technical whitepaper provides a comprehensive overview of the preclinical data available for BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of metabolic diseases.
Core Compound Characteristics
This compound, with the formal name 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide, is a small molecule inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the intracellular regulation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in various metabolic disorders, making it a key therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Species | Reference |
| IC50 (11β-HSD1) | 52 nM | Human | [1] |
| IC50 (11β-HSD1) | 284 nM | Mouse | [1] |
| IC50 (11β-HSD2) | >10,000 nM | Human | [1] |
| Inhibition in HEK293 cells | 55% at 10 µM | Human | [1] |
| In vivo Efficacy | Reduction in blood glucose levels | Rat | [1] |
| In vivo Dose | 50 mg/kg | Rat | [1] |
Table 1: In Vitro and In Vivo Activity of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Enzyme Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against human and mouse 11β-HSD1 and human 11β-HSD2 was determined using a standardized enzyme inhibition assay. While the specific buffer and substrate concentrations are not detailed in the available documentation, a general protocol can be inferred:
-
Enzyme Preparation: Recombinant human and mouse 11β-HSD1 and human 11β-HSD2 enzymes were used.
-
Substrate and Cofactor: The appropriate substrate (e.g., cortisone or a fluorescent analog) and the necessary cofactor (NADPH for the reductase activity of 11β-HSD1) were prepared in a suitable assay buffer.
-
Inhibitor Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, cofactor, and varying concentrations of this compound were incubated together.
-
Detection: The rate of product formation (e.g., cortisol or a fluorescent product) was measured over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to a control with no inhibitor. The IC50 value was then determined by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay
The inhibitory activity of this compound in a cellular context was assessed using HEK293 cells expressing human 11β-HSD1.
-
Cell Culture: HEK293 cells stably transfected with the gene encoding human 11β-HSD1 (HSD11B1) were cultured under standard conditions.
-
Compound Treatment: The cells were treated with this compound at a concentration of 10 µM.
-
Substrate Addition: A known amount of substrate (cortisone) was added to the cell culture medium.
-
Incubation: The cells were incubated for a specific period to allow for the conversion of cortisone to cortisol.
-
Cortisol Measurement: The concentration of cortisol in the cell culture supernatant was measured using a suitable method, such as an ELISA or LC-MS/MS.
-
Inhibition Calculation: The percentage of inhibition was calculated by comparing the amount of cortisol produced in the presence of this compound to that produced in a vehicle-treated control.
In Vivo Diabetes Model
The anti-diabetic potential of this compound was evaluated in a rat model of diabetes induced by streptozotocin and nicotinamide.
-
Animal Model: Diabetes was induced in rats through the administration of streptozotocin and nicotinamide, a model that causes pancreatic β-cell damage and subsequent hyperglycemia.
-
Compound Administration: this compound was administered to the diabetic rats at a dose of 50 mg/kg. The route of administration (e.g., oral, intraperitoneal) is not specified in the available information.
-
Blood Glucose Monitoring: Blood glucose levels were monitored at various time points after the administration of this compound.
-
Efficacy Evaluation: The efficacy of this compound was determined by the extent of reduction in blood glucose levels compared to a vehicle-treated control group of diabetic rats.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows.
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Caption: A generalized workflow for in vitro IC50 determination.
References
BVT-14225 (CAS 376638-65-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo data, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. By amplifying local glucocorticoid action, 11β-HSD1 plays a significant role in regulating glucose and lipid metabolism. Overexpression or increased activity of 11β-HSD1 is associated with insulin resistance, visceral obesity, and other features of the metabolic syndrome. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and related disorders. This compound (CAS 376638-65-2) is an arylsulfonamidothiazole derivative that has been identified as a selective inhibitor of 11β-HSD1.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 376638-65-2 |
| IUPAC Name | 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide |
| Molecular Formula | C₁₆H₂₀ClN₃O₃S₂ |
| Molecular Weight | 401.9 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |
| Storage | -20°C |
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of 11β-HSD1. By blocking the conversion of cortisone to cortisol within target cells, this compound effectively reduces intracellular glucocorticoid concentrations. This, in turn, mitigates the detrimental effects of excess cortisol on glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
Signaling Pathway
The inhibition of 11β-HSD1 by this compound interrupts a key step in the glucocorticoid signaling cascade. The following diagram illustrates the simplified signaling pathway.
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Preclinical Data
In Vitro Data
This compound has demonstrated potent and selective inhibition of 11β-HSD1 in enzymatic assays.
| Parameter | Species | Value | Reference |
| IC₅₀ (11β-HSD1) | Human | 52 nM | [1] |
| IC₅₀ (11β-HSD1) | Mouse | 284 nM | [1] |
| IC₅₀ (11β-HSD2) | Human | >10,000 nM | [1] |
| Cellular Inhibition | HEK293 cells expressing human HSD11B1 | 55% inhibition at 10 µM | [1] |
In Vivo Data
The efficacy of this compound has been evaluated in a preclinical model of type 2 diabetes.
| Animal Model | Treatment | Outcome | Reference |
| Streptozotocin-nicotinamide induced diabetic rats | 50 mg/kg this compound | Reduced blood glucose levels | [1] |
Experimental Protocols
11β-HSD1 Inhibition Assay (In Vitro)
This protocol describes a general method for determining the in vitro potency of compounds against 11β-HSD1.
References
BVT-14225: A Technical Overview of a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details its chemical properties, mechanism of action, and relevant experimental protocols for its investigation in the context of metabolic diseases, particularly diabetes.
Core Molecular and Chemical Properties
This compound is a small molecule belonging to the arylsulfonamidothiazole class of compounds. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₂₀ClN₃O₃S₂[1][2][3] |
| Molecular Weight | 401.92 g/mol [1] |
| CAS Number | 376638-65-2[1][3] |
| Formal Name | 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide[3] |
| Purity | ≥98%[3] |
| Appearance | Solid[2][3] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol.[4] This prereceptor regulation of glucocorticoid levels plays a significant role in various physiological and pathophysiological processes, including glucose metabolism.[5][6]
The overexpression or increased activity of 11β-HSD1 in key metabolic tissues, such as the liver and adipose tissue, leads to elevated intracellular cortisol levels. This amplification of glucocorticoid signaling through the glucocorticoid receptor (GR) can contribute to insulin resistance, a hallmark of type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the intracellular production of active glucocorticoids, thereby mitigating their detrimental effects on insulin sensitivity and glucose homeostasis.[6]
Figure 1: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a method to determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity. The assay measures the conversion of cortisone to cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a known inhibitor like glycyrrhetinic acid)
-
Detection reagents (e.g., cortisol-specific antibody and a labeled tracer for a competitive immunoassay)
-
384-well microplates
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 384-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and NADPH.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of cortisol produced using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 2: General workflow for the in vitro 11β-HSD1 inhibition assay.
In Vivo Model: Streptozotocin-Induced Diabetes in Rats
This protocol describes the induction of diabetes in rats using streptozotocin (STZ), a common model to evaluate the anti-diabetic effects of compounds like this compound.[7][8][9]
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared
-
This compound
-
Vehicle for this compound administration
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Freshly dissolve STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (dose can range from 40-65 mg/kg body weight, to be optimized based on the rat strain).[7][8][9]
-
Provide the rats with 5-10% sucrose solution for the first 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
-
-
Treatment with this compound:
-
Divide the diabetic rats into groups: a vehicle control group and one or more groups receiving different doses of this compound.
-
Administer this compound or the vehicle daily via the desired route (e.g., oral gavage) for the duration of the study (e.g., 2-4 weeks).
-
-
Monitoring and Endpoints:
-
Monitor body weight and blood glucose levels regularly.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, enzyme activity).
-
Figure 3: Workflow for an in vivo study using a streptozotocin-induced diabetic rat model.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptozotocin-induced experimental diabetes in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Effect of BVT-14225 on Blood Glucose Levels in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its effects on blood glucose levels in animal models of diabetes. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and illustrates the underlying signaling pathway.
Core Findings: this compound and Glycemic Control
This compound has been identified as an effective agent in reducing blood glucose levels in a well-established animal model of type 2 diabetes.[1] The primary mechanism of action for this effect is the inhibition of 11β-HSD1, an enzyme that plays a crucial role in the local regulation of glucocorticoid activity.[2][3]
Quantitative Data Summary
The key in vivo study data for this compound's effect on blood glucose is summarized in the table below. This data is derived from studies utilizing the streptozotocin (STZ) and nicotinamide-induced diabetic rat model, which mimics key aspects of type 2 diabetes.[4][5][6][7][8][9][10]
| Animal Model | Compound | Dosage | Treatment Duration | Effect on Blood Glucose | Reference |
| Streptozotocin-Nicotinamide Induced Diabetic Rat | This compound | 50 mg/kg | Not Specified | Significant Reduction | (Barf et al., 2002; Navarrete-Vázquez et al., 2014) |
Further detailed quantitative data from the primary publications are not publicly available at the time of this guide's compilation.
Mechanism of Action: 11β-HSD1 Inhibition
This compound is an arylsulfonamidothiazole that acts as a selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents).[2][3] In metabolic tissues such as the liver and adipose tissue, elevated levels of cortisol can lead to insulin resistance and increased glucose production.[3] By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids in these tissues, thereby improving insulin sensitivity and lowering blood glucose levels.[11]
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its glucose-lowering effects.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the evaluation of this compound.
Streptozotocin-Nicotinamide Induced Diabetic Rat Model
This model is a widely used and accepted representation of non-insulin-dependent diabetes mellitus.
Induction Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight before the induction of diabetes.
-
Nicotinamide Administration: Nicotinamide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of approximately 110-230 mg/kg body weight.[9] This is done to partially protect the pancreatic β-cells from the cytotoxic effects of streptozotocin.[6]
-
Streptozotocin Administration: After a 15-30 minute interval, streptozotocin, dissolved in a citrate buffer (pH 4.5), is injected i.p. at a dose of around 65 mg/kg body weight.[9]
-
Glucose Administration: To prevent initial drug-induced hypoglycemia, rats are given access to a 5-10% glucose solution for the first 24 hours after STZ administration.
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after induction by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >180 mg/dL or 10 mmol/L) are considered diabetic and are selected for the study.
Experimental Workflow for this compound Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Blood Glucose Measurement
Blood samples are typically collected from the tail vein of conscious rats at specified time points throughout the study. Blood glucose concentrations are then measured using a calibrated glucometer. For more detailed analysis, plasma glucose can be determined using a glucose oxidase method with a spectrophotometer.
Conclusion
The available data strongly suggest that this compound, as a selective 11β-HSD1 inhibitor, effectively reduces blood glucose levels in a relevant animal model of type 2 diabetes. Its mechanism of action, centered on the modulation of intracellular glucocorticoid levels, presents a promising therapeutic avenue for the management of hyperglycemia. Further research is warranted to fully elucidate the quantitative dose-response relationship, long-term efficacy, and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. karger.com [karger.com]
- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Streptozotocin–nicotinamide-induced diabetes in the rat. Characteristics of the experimental model | Semantic Scholar [semanticscholar.org]
- 11. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Arylsulfonamidothiazoles as 11β-HSD1 Inhibitors: A Technical Guide
This in-depth technical guide provides a comprehensive overview of arylsulfonamidothiazoles as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel therapeutics for metabolic diseases.
Introduction: 11β-HSD1 as a Therapeutic Target
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver, adipose tissue, and brain.[1][2] This localized amplification of glucocorticoid action has been implicated in the pathophysiology of numerous metabolic disorders.
Elevated 11β-HSD1 activity is associated with features of the metabolic syndrome, such as obesity, insulin resistance, and type 2 diabetes.[3] Preclinical studies using genetic knockout models have demonstrated that mice lacking the 11β-HSD1 gene are resistant to diet-induced obesity and exhibit improved insulin sensitivity.[2] Conversely, overexpression of 11β-HSD1 in adipose tissue leads to a metabolic syndrome-like phenotype.[2] Pharmacological inhibition of 11β-HSD1 in animal models has been shown to lower blood glucose, improve insulin sensitivity, and reduce body weight.[4][5] These findings have established 11β-HSD1 as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic diseases.[3][6]
Arylsulfonamidothiazoles: A Novel Class of 11β-HSD1 Inhibitors
Arylsulfonamidothiazoles have emerged as a novel and potent class of 11β-HSD1 inhibitors.[7][8] These compounds have demonstrated excellent inhibitory activity and selectivity against the 11β-HSD1 enzyme, with several candidates progressing to preclinical and clinical evaluation.[3] The general structure of arylsulfonamidothiazoles features a central thiazole ring linked to an arylsulfonamide moiety. Structure-activity relationship (SAR) studies have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data on Arylsulfonamidothiazole Inhibitors
The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of selected arylsulfonamidothiazole derivatives.
Table 1: In Vitro Inhibitory Activity of Arylsulfonamidothiazole Derivatives against 11β-HSD1
| Compound | Human 11β-HSD1 IC50 (nM) | Murine 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 | Reference |
| 2a (BVT.14225) | 52 | - | >200-fold | [7][9] |
| 2b (BVT.2733) | - | 96 | >200-fold | [7][8] |
IC50 values were determined using a Scintillation Proximity Assay (SPA).[2][7]
Table 2: Pharmacokinetic Profile of Compound 2b (BVT.2733) in Mice
| Parameter | Value | Dosing | Reference |
| Terminal Half-life (t1/2) | 2.5 - 3.5 h | 10-100 mg/kg | [7] |
| Oral Bioavailability | ~21% | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of arylsulfonamidothiazole inhibitors of 11β-HSD1.
General Synthesis of Arylsulfonamidothiazoles
A representative synthetic route to arylsulfonamidothiazoles, such as compound 2b, is outlined below.[7]
Scheme 1: Synthesis of Arylsulfonamidothiazole 2b
-
Step a: Sulfonylation. 2-Amino-4-methylthiazole is reacted with 3-chloro-2-methylphenylsulfonyl chloride in the presence of pyridine to yield the corresponding sulfonamide.
-
Step b: Amide Coupling. The carboxylic acid intermediate is coupled with N-methylpiperazine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
In Vitro 11β-HSD1 Inhibition Assay: Scintillation Proximity Assay (SPA)
This protocol describes a commonly used method for measuring the in vitro inhibitory activity of compounds against 11β-HSD1.[2][7]
Materials:
-
Recombinant human or murine 11β-HSD1 (e.g., produced in Pichia pastoris)
-
[³H]-cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (inhibitors)
-
Glycyrrhetinic acid (stop reagent)
-
SPA beads (e.g., anti-mouse IgG-coated)
-
Monoclonal antibody against cortisol
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare a substrate/cofactor mixture of [³H]-cortisone and NADPH in the assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant 11β-HSD1 enzyme to the wells.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a solution of glycyrrhetinic acid.
-
Add the anti-cortisol antibody and SPA beads to the wells.
-
Incubate to allow the [³H]-cortisol produced to bind to the antibody-bead complex.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-cortisol produced.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-diabetic effects of an arylsulfonamidothiazole inhibitor.[7]
Animal Model:
-
Genetically diabetic mice, such as the KKAy mouse model, which exhibit hyperglycemia.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Divide the mice into groups: vehicle control and treatment groups receiving different doses of the test compound (e.g., 2b at 25, 50, and 100 mg/kg).
-
Administer the test compound or vehicle orally (p.o.) twice daily for a specified period (e.g., 11 days).
-
Monitor blood glucose levels at regular intervals (e.g., on days 3, 7, and 11) from tail vein blood samples using a glucometer.
-
At the end of the study, collect blood samples for pharmacokinetic analysis if required.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on blood glucose levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of 11β-HSD1 and the experimental workflow for inhibitor screening.
Caption: 11β-HSD1 signaling and inhibition pathway.
Caption: Workflow for 11β-HSD1 inhibitor development.
Conclusion
Arylsulfonamidothiazoles represent a promising class of 11β-HSD1 inhibitors with demonstrated potential for the treatment of type 2 diabetes and other metabolic disorders. Their potent and selective inhibition of 11β-HSD1, coupled with favorable preclinical data, underscores their therapeutic potential. Further research and development in this area are warranted to fully elucidate their clinical utility. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing novel therapies targeting 11β-HSD1.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure based design of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BVT-14225: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and to investigate its effects on the glucocorticoid signaling pathway.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. By converting cortisone to cortisol, 11β-HSD1 amplifies glucocorticoid action in a tissue-specific manner. Elevated 11β-HSD1 activity is associated with metabolic syndrome, type 2 diabetes, and obesity. This compound has been identified as a selective inhibitor of 11β-HSD1, offering a promising avenue for research and drug development. The following protocols describe standard in vitro methods to assess the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human 11β-HSD1 | 52 | Enzymatic | Commercial Vendor Data |
| This compound | Mouse 11β-HSD1 | 284 | Enzymatic | Commercial Vendor Data |
| Carbenoxolone | Human 11β-HSD1 | - | Enzymatic | [1] |
| INCB13739 | Human 11β-HSD1 | 3.2 | Enzymatic | [1] |
| MK-0916 | - | 0.03 µM | In Vitro | [2] |
| Compound C | - | 0.07 µM | In Vitro | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (ELISA-based)
This protocol describes a competitive ELISA-based assay to determine the in vitro potency of this compound in inhibiting 11β-HSD1 activity.
Materials:
-
Recombinant Human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
Anti-cortisol antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., carbenoxolone).
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 20 µL of assay buffer.
-
Add 10 µL of the this compound dilution or control.
-
Add 10 µL of recombinant human 11β-HSD1 enzyme solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix (cortisone and NADPH).
-
Incubate for 60 minutes at 37°C.
-
-
ELISA Detection:
-
Coat a separate 96-well plate with an anti-cortisol antibody overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Transfer 50 µL of the completed enzyme reaction mixture to the antibody-coated plate.
-
Add 50 µL of HRP-conjugated cortisol to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the amount of cortisol produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based 11β-HSD1 Activity Assay
This protocol measures the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.
Materials:
-
A cell line expressing 11β-HSD1 (e.g., HEK293 cells transfected with the HSD11B1 gene)
-
Cell culture medium
-
Cortisone
-
This compound
-
Cortisol ELISA kit
-
96-well cell culture plate
-
Lysis buffer
Procedure:
-
Cell Culture: Seed the 11β-HSD1-expressing cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Pre-incubate the cells for 1 hour at 37°C.
-
-
Substrate Addition: Add cortisone to each well to a final concentration in the low micromolar range.
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercial cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition of cortisol production at each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Experimental Workflow
References
- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of BVT-14225 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] By converting inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. This compound, by inhibiting this enzyme, presents a promising therapeutic strategy for these conditions. Preclinical studies have demonstrated the potential of 11β-HSD1 inhibitors to improve glycemic control, reduce body weight, and ameliorate dyslipidemia in rodent models of metabolic disease.
This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and safety of this compound in rodent models of diabetes.
Signaling Pathway of 11β-HSD1 in Metabolic Disease
The signaling pathway illustrates how 11β-HSD1 inhibition by this compound can lead to improved metabolic outcomes.
Caption: 11β-HSD1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Rodent Model Selection and Induction of Diabetes
A well-characterized rodent model is critical for evaluating the anti-diabetic effects of this compound. The streptozotocin (STZ)-induced diabetic rat model is a commonly used and relevant model.
Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g) are commonly used. House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Prepare a fresh solution of STZ (Sigma-Aldrich) in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[3][4] The optimal dose may need to be determined in a pilot study.
-
Administer a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.
-
This compound Formulation and Administration
Formulation (Suggested):
For oral administration, this compound can be formulated as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. The stability and homogeneity of the formulation should be confirmed before the study.
Administration:
Administer this compound or vehicle to the rats once daily via oral gavage. The volume of administration should not exceed 10 mL/kg body weight.[1][2]
Protocol: Oral Gavage in Rats
-
Restraint: Gently restrain the rat, ensuring its body is straight and the head is slightly extended to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a sterile, ball-tipped stainless steel or flexible plastic gavage needle (16-18 gauge for adult rats). Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulated this compound or vehicle.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Experimental Design and Study Groups
A robust experimental design is essential for obtaining reliable and interpretable data.
Experimental Workflow Diagram:
Caption: Experimental Workflow for this compound In Vivo Study.
Study Groups (Example):
-
Group 1: Normal Control (NC): Healthy rats receiving vehicle.
-
Group 2: Diabetic Control (DC): STZ-induced diabetic rats receiving vehicle.
-
Group 3: this compound (Low Dose): STZ-induced diabetic rats receiving a low dose of this compound (e.g., 10 mg/kg).
-
Group 4: this compound (High Dose): STZ-induced diabetic rats receiving a high dose of this compound (e.g., 50 mg/kg).[1]
-
Group 5: Positive Control: STZ-induced diabetic rats receiving a standard anti-diabetic drug (e.g., Metformin).
Note: The number of animals per group should be sufficient for statistical power (typically n=8-10).
Efficacy and Safety Assessment
A comprehensive assessment of efficacy and safety is crucial.
Efficacy Parameters:
-
Body Weight and Food/Water Intake: Monitor daily or weekly.
-
Fasting Blood Glucose: Measure weekly from the tail vein.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal.
-
Fast rats overnight.
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Serum Insulin Levels: Measure at the end of the study using an ELISA kit.
-
Lipid Profile: Analyze serum levels of triglycerides, total cholesterol, HDL, and LDL.
Safety and Toxicity Parameters:
-
Clinical Observations: Monitor daily for any signs of toxicity (e.g., changes in behavior, appearance).
-
Organ Weights: At the end of the study, weigh key organs (liver, kidneys, pancreas).
-
Histopathology: Collect liver, kidney, and pancreas tissues for histopathological examination to assess any tissue damage.[5][6]
-
Biochemical Analysis: Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).[5][6]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Metabolic Parameters
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| 1 | Normal Control | ||||
| 2 | Diabetic Control | ||||
| 3 | This compound (10 mg/kg) | ||||
| 4 | This compound (50 mg/kg) | ||||
| 5 | Positive Control |
Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT)
| Group | Treatment | AUC Glucose (mg·h/dL) |
| 1 | Normal Control | |
| 2 | Diabetic Control | |
| 3 | This compound (10 mg/kg) | |
| 4 | This compound (50 mg/kg) | |
| 5 | Positive Control |
Table 3: Effect of this compound on Serum Lipid Profile
| Group | Treatment | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL (mg/dL) | LDL (mg/dL) |
| 1 | Normal Control | ||||
| 2 | Diabetic Control | ||||
| 3 | This compound (10 mg/kg) | ||||
| 4 | This compound (50 mg/kg) | ||||
| 5 | Positive Control |
Table 4: Safety and Toxicity Parameters
| Group | Treatment | Liver Weight (g) | Kidney Weight (g) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| 1 | Normal Control | ||||||
| 2 | Diabetic Control | ||||||
| 3 | This compound (10 mg/kg) | ||||||
| 4 | This compound (50 mg/kg) | ||||||
| 5 | Positive Control |
Conclusion
This document provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in rodent models of diabetes. Adherence to these detailed protocols and a robust experimental design will yield high-quality, reproducible data essential for advancing the development of this promising 11β-HSD1 inhibitor. It is recommended to conduct a pilot pharmacokinetic study to determine the optimal dosing frequency and to further refine the study design based on the specific properties of this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. journalajmah.com [journalajmah.com]
- 4. Synthesis of potent and orally efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitor HSD-016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and histopathological evaluation of the effect of metformin and metformin nanoparticles against alloxan-induced diabetes in Rats [bvmj.journals.ekb.eg]
- 6. Comparative Biochemical and Histopathological Studies on the Efficacy of Metformin and Virgin Olive Oil against Streptozotocin-Induced Diabetes in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BVT-14225 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the preparation of a stock solution of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as endocrinology and metabolic diseases.[2] The information includes the physicochemical properties of this compound, a step-by-step procedure for solubilization, and recommendations for storage to ensure solution stability.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid. By blocking this conversion, this compound effectively reduces local cortisol levels in target tissues. Its selectivity for 11β-HSD1 over 11β-HSD2 (IC50 >10,000 nM) makes it a valuable tool for studying the role of glucocorticoid metabolism in various physiological and pathological processes, including diabetes and metabolic syndrome.[2]
Data Presentation
Quantitative data for this compound are summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[[(3-chloro-2-methylphenyl)sulfonyl]amino]-N,N-diethyl-4-thiazoleacetamide | [2] |
| Molecular Formula | C₁₆H₂₀ClN₃O₃S₂ | [1][2][4] |
| Molecular Weight | 401.93 g/mol | [1][2][4] |
| Appearance | Solid powder | [4][5] |
| Purity | ≥98% | [2][4] |
| CAS Number | 376638-65-2 | [1][2] |
Table 2: Solubility and IC₅₀ Data for this compound
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][5] |
| Solubility in DMSO | ≥ 27 mg/mL (approx. 67 mM) | [1] |
| IC₅₀ (human 11β-HSD1) | 52 nM | [2] |
| IC₅₀ (mouse 11β-HSD1) | 284 nM | [2] |
Table 3: Stock Solution Storage Recommendations
| Storage Condition | Powder | Stock Solution in DMSO | Reference |
| Long-term | -20°C (≥ 4 years) | -20°C (months) or -80°C (≥ 6 months) | [2][5][6] |
| Short-term | 0 - 4°C (days to weeks) | 4°C (up to 2 weeks) | [5][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Vortex mixer
-
Pipettors and sterile tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound prior to handling.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Equilibrate Reagents: Allow the this compound powder vial and DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.02 mg of this compound powder (Molecular Weight = 401.93) into the tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots as recommended in Table 3. For long-term storage, -20°C is recommended.[5]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting 11β-HSD1.
Stock Solution Preparation Workflow
References
Application Notes: Solubility and Handling of BVT-14225
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 376638-65-2 [m.chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound |CAS 376638-65-2|DC Chemicals [dcchemicals.com]
BVT-14225: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the handling and use of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
This compound is a potent arylsulfonamidothiazole-based inhibitor of 11β-HSD1, an enzyme crucial in the tissue-specific regulation of glucocorticoids. By inhibiting 11β-HSD1, this compound effectively reduces the conversion of inactive cortisone to active cortisol, a mechanism with significant therapeutic potential in metabolic diseases such as type 2 diabetes.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and efficacy for research applications. The following storage conditions are recommended based on the compound's form:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
| In Solvent (DMSO) | -80°C | ≤ 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | 4°C | ≤ 2 weeks | For short-term use. |
Note: this compound is stable under these recommended storage conditions.[1] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[1]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to the biologically active glucocorticoid, cortisol. Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with insulin resistance and other metabolic complications. By blocking this conversion, this compound reduces local cortisol concentrations, thereby mitigating its downstream effects.
The signaling pathway affected by this compound is central to glucocorticoid-mediated gene expression.
Caption: this compound inhibits 11β-HSD1, preventing the conversion of cortisone to cortisol.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 401.9 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4019 mg of this compound in 100 µL of DMSO.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentrations.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should be included in all experiments.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human 11β-HSD1.
References
Application Notes and Protocols for Lentiviral Screening of 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in glucocorticoid metabolism, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1][2][3] This prereceptor activation of glucocorticoids plays a significant role in various physiological and pathophysiological processes. Elevated 11β-HSD1 activity is implicated in metabolic syndrome, obesity, type 2 diabetes, and age-related cognitive decline.[1][3][4] Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy.[5][6]
This document provides detailed application notes and protocols for utilizing a lentiviral-based screening platform to identify and characterize novel inhibitors of 11β-HSD1, with a focus on compounds like BVT-14225. Lentiviral systems offer a robust and efficient method for stable gene expression or knockdown in a wide range of mammalian cells, making them ideal for developing cell-based assays for high-throughput screening.[7][8][9]
11β-HSD1 Signaling Pathway
11β-HSD1 is primarily located in the endoplasmic reticulum, where it utilizes NADPH as a cofactor to reduce cortisone to cortisol.[10] The generated intracellular cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of target genes involved in glucose metabolism, adipocyte differentiation, and inflammation.[1]
Lentiviral Screening Workflow
Quantitative Data of 11β-HSD1 Inhibitors
Several small molecule inhibitors of 11β-HSD1 have been developed and characterized. This compound is a selective inhibitor with potent activity against the human enzyme.[4][5] The table below summarizes the inhibitory activity of this compound and other notable 11β-HSD1 inhibitors.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Notes | Reference |
| This compound | 11β-HSD1 | 52 nM | 284 nM | Selective over 11β-HSD2 (IC50 > 10,000 nM). Reduces blood glucose in a rat model of diabetes. | [5][14] |
| AZD 4017 | 11β-HSD1 | 7 nM | - | Potent and selective inhibitor. | |
| BMS-816336 | 11β-HSD1 | 3.0 nM | - | Orally bioavailable. | [15] |
| Carbenoxolone | 11β-HSD1/11β-HSD2 | - | - | Non-selective inhibitor, often used as a control. | [4][16] |
| Emodin | 11β-HSD1 | 186 nM | 86 nM | A natural anthraquinone derivative. | [4] |
Experimental Protocols
Protocol 1: Generation of a Stable 11β-HSD1-Expressing Cell Line using Lentivirus
This protocol describes the generation of a stable cell line, such as HEK293 or CHO-K1, that overexpresses human 11β-HSD1.[7][9] This cell line will serve as the platform for subsequent inhibitor screening assays.
Materials:
-
Lentiviral vector encoding human HSD11B1 gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for viral production)
-
Target cells (e.g., HEK293, CHO-K1)
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin or another selection antibiotic
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the HSD11B1-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
Concentrate the virus if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to reach 60-80% confluency.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin). The concentration of the antibiotic should be predetermined from a kill curve.
-
Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of 11β-HSD1 Expression:
-
Expand the antibiotic-resistant cell pool.
-
Confirm the overexpression of 11β-HSD1 via Western blot or qRT-PCR.
-
Functionally validate the expressed enzyme using an activity assay (see Protocol 2).
-
Protocol 2: Cell-Based 11β-HSD1 Activity Assay for Inhibitor Screening
This protocol details a cell-based assay to measure the conversion of cortisone to cortisol, which can be adapted for high-throughput screening of inhibitors like this compound.[17][18]
Materials:
-
Stable 11β-HSD1-expressing cells (from Protocol 1)
-
Assay medium (e.g., serum-free DMEM)
-
Cortisone (substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Control inhibitor (e.g., Carbenoxolone)
-
Cortisol ELISA kit or LC-MS/MS system for detection
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Seed the stable 11β-HSD1-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in assay medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add the compound-containing assay medium.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Reaction:
-
Add cortisone to each well to a final concentration of 100-500 nM.
-
Incubate for 4-6 hours at 37°C.
-
-
Detection of Cortisol:
-
Harvest the supernatant from each well.
-
Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: Pooled Lentiviral shRNA Library Screen for 11β-HSD1 Sensitizers/Resistors
This protocol outlines a pooled shRNA screen to identify genes whose knockdown sensitizes or confers resistance to 11β-HSD1 inhibition.[11][19]
Materials:
-
Pooled lentiviral shRNA library
-
Stable 11β-HSD1-expressing cells
-
11β-HSD1 inhibitor (e.g., this compound)
-
Next-Generation Sequencing (NGS) platform
-
Genomic DNA extraction kit
-
PCR reagents for shRNA cassette amplification
Procedure:
-
Library Transduction:
-
Selection and Screening:
-
Select the transduced cells with the appropriate antibiotic.
-
Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with an IC50 concentration of the 11β-HSD1 inhibitor).
-
Culture the cells for a predetermined period, allowing for the selection of resistant or sensitive populations.
-
-
Genomic DNA Extraction and PCR:
-
NGS and Data Analysis:
-
Sequence the PCR amplicons using an NGS platform.
-
Align the sequencing reads to the shRNA library to determine the representation of each shRNA in both the control and treatment populations.
-
Identify shRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the treatment group compared to the control group.
-
-
Hit Validation:
-
Validate the identified hits by individually transducing cells with the corresponding shRNA vectors and confirming their effect on inhibitor sensitivity.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing a lentiviral-based screening platform to identify and characterize inhibitors of 11β-HSD1. This approach, combining stable cell line generation with robust cell-based assays and powerful genetic screening techniques, can significantly accelerate the discovery and development of novel therapeutics targeting metabolic and age-related diseases. The provided data on this compound and other inhibitors serve as a valuable benchmark for these screening efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pooled lentiviral shRNA screening for functional genomics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 12. Pooled Lentiviral shRNA Screens to Identify Essential Cancer Pathways [sigmaaldrich.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of BVT-14225 in Osteoblast Differentiation: Application Notes and Protocols
Introduction
Osteoblast differentiation is a critical process in bone formation and regeneration, orchestrated by a complex network of signaling pathways and transcription factors. The discovery and characterization of novel small molecules that can modulate this process hold significant therapeutic potential for various bone-related disorders, including osteoporosis and fracture healing. This document provides detailed application notes and experimental protocols for studying the effects of a hypothetical compound, BVT-14225, on osteoblast differentiation. The methodologies outlined below are based on established and widely accepted techniques in the field of bone biology, providing a robust framework for researchers, scientists, and drug development professionals to investigate the osteogenic properties of this compound.
Application Notes
Initial investigations into the mechanism of action of this compound suggest its involvement in key signaling pathways that govern the commitment and maturation of mesenchymal stem cells (MSCs) into functional osteoblasts.[1] Understanding these pathways is crucial for elucidating how this compound exerts its pro-osteogenic effects.
Key Signaling Pathways in Osteoblast Differentiation:
Several signaling cascades are known to play pivotal roles in osteogenesis.[1][2][3] These include:
-
Wnt/β-catenin Pathway: Considered a master regulator of bone formation, its activation promotes the differentiation of MSCs into osteoblasts.[1][3]
-
Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) Pathway: BMPs are potent inducers of osteogenic differentiation.[1][2][3]
-
Hedgehog (Hh) Signaling Pathway: This pathway is also implicated in promoting osteoblast differentiation.[3]
-
Runx2 Transcription Factor: A central transcription factor that directs the expression of major bone matrix protein genes.[1][2]
This compound is hypothesized to positively modulate one or more of these pathways, leading to enhanced osteoblast activity. The following diagram illustrates the potential points of intervention for this compound within the broader context of osteoblast differentiation signaling.
Experimental Protocols
To quantitatively assess the impact of this compound on osteoblast differentiation, a series of in vitro assays are recommended. The following protocols provide a step-by-step guide for these key experiments.
Cell Culture and Osteogenic Induction
This initial step is fundamental for all subsequent assays.
Protocol:
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate culture vessels.
-
Osteogenic Medium: Once cells reach confluence, replace the growth medium with an osteogenic differentiation medium. A standard formulation includes:
-
Treatment: Add this compound at various concentrations to the osteogenic medium. Include a vehicle control (e.g., DMSO).
-
Culture Maintenance: Culture the cells for up to 21 days, changing the medium every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[6][7]
Protocol:
-
Cell Lysis: After 7-14 days of culture, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
ALP Assay: Use a commercial p-nitrophenyl phosphate (pNPP) based colorimetric assay kit.
-
Measurement: Measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford assay.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[6]
Protocol:
-
Fixation: After 14-21 days of culture, fix the cells with 4% paraformaldehyde or 70% cold ethanol.[8]
-
Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Wash thoroughly with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the red-stained mineralized nodules using a microscope.
-
Quantification (Optional): Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm for a quantitative assessment.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
To understand the molecular mechanisms, analyze the expression of key osteogenic marker genes.
Protocol:
-
RNA Extraction: Extract total RNA from cells at various time points (e.g., day 3, 7, 14) using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes such as:
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change using the ΔΔCt method.
Data Presentation
The quantitative data generated from the above protocols should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and the control group.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration (µM) | Normalized ALP Activity (U/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
Table 2: Effect of this compound on Matrix Mineralization (Alizarin Red S Quantification)
| Treatment Group | Concentration (µM) | Absorbance (562 nm) | Fold Change vs. Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
Table 3: Effect of this compound on Osteogenic Gene Expression (Fold Change vs. Control)
| Gene | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| RUNX2 | Value | Value | Value |
| ALPL | Value | Value | Value |
| SPP1 (OPN) | Value | Value | Value |
| BGLAP (OCN) | Value | Value | Value |
| COL1A1 | Value | Value | Value |
By following these detailed protocols and systematically presenting the data, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent for promoting bone formation.
References
- 1. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-30b-5p inhibits osteoblast differentiation through targeting BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-877-5p promotes osteoblast differentiation by targeting EIF4G2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Osteogenic Potential of BVT-14225 in MC3T3-E1 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the effects of the experimental compound BVT-14225 on the osteogenic differentiation of the pre-osteoblastic mouse cell line, MC3T3-E1.
Introduction
MC3T3-E1 cells are a well-established and widely used in vitro model for studying osteoblast differentiation and bone formation.[1][2][3][4][5] These cells, derived from mouse calvaria, undergo a well-characterized differentiation process, marked by the sequential expression of osteogenic markers, culminating in the formation of a mineralized extracellular matrix.[5][6] This document outlines detailed protocols for cell culture, induction of osteogenic differentiation with this compound, and key assays to quantify the compound's effects.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on MC3T3-E1 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) vs. Control (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells Treated with this compound
| Treatment Group | Day 7 ALP Activity (U/mg protein) (Mean ± SD) | Day 14 ALP Activity (U/mg protein) (Mean ± SD) |
| Vehicle Control | ||
| This compound (Optimal Concentration) | ||
| Positive Control (e.g., BMP-2) |
Table 3: Quantification of Mineralization by Alizarin Red S Staining
| Treatment Group | Day 21 Mineralization (OD 405 nm) (Mean ± SD) |
| Vehicle Control | |
| This compound (Optimal Concentration) | |
| Positive Control (e.g., BMP-2) |
Table 4: Relative Protein Expression of Osteogenic Markers
| Treatment Group | RUNX2 Expression (Fold Change vs. Control) | Osteocalcin (OCN) Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Optimal Concentration) |
Experimental Protocols
MC3T3-E1 Cell Culture and Maintenance
This protocol details the steps for culturing and passaging MC3T3-E1 cells to ensure they are healthy and ready for experimentation.
Materials:
-
MC3T3-E1 cells (e.g., ATCC CRL-2593)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free[7]
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 12-well, 96-well)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing α-MEM with 10% FBS and 1% P/S.[8]
-
Cell Thawing: Thaw a cryovial of MC3T3-E1 cells rapidly in a 37°C water bath.[7][8] Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO₂ humidified atmosphere.[6][8] Change the medium every 2-3 days.[6]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and add 2-3 mL of Trypsin-EDTA.[6][7] Incubate for 3-5 minutes until cells detach.[7] Neutralize the trypsin with complete growth medium and re-seed at a 1:3 to 1:4 ratio.[8]
Osteogenic Differentiation Assay
This protocol describes how to induce osteogenic differentiation in MC3T3-E1 cells using this compound.
Materials:
-
MC3T3-E1 cells
-
Complete Growth Medium
-
Osteogenic Differentiation Medium (ODM): Complete Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[9][10]
-
This compound stock solution
-
24-well plates
Procedure:
-
Seed MC3T3-E1 cells in 24-well plates at a density of 2-3 x 10⁴ cells/cm².[6]
-
Culture in complete growth medium until cells reach 80-95% confluency.[6]
-
Replace the growth medium with ODM containing various concentrations of this compound (and a vehicle control).
-
Replace the medium with fresh ODM and this compound every 2-3 days.[6]
-
Continue the culture for up to 21 days for subsequent assays.[2][3][11]
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity.
Materials:
-
Differentiated MC3T3-E1 cells (Day 7 and 14)
-
Cell lysis buffer (e.g., 0.5% Triton X-100)[3]
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Alkaline phosphatase standard
-
96-well plate
-
Microplate reader
Procedure:
-
Wash the cells with PBS.
-
Lyse the cells with lysis buffer.[3]
-
Centrifuge the lysate to pellet cell debris.
-
Add the supernatant to a 96-well plate.
-
Add pNPP substrate and incubate at 37°C.
-
Measure the absorbance at 405 nm.[12]
-
Calculate ALP activity relative to a standard curve and normalize to total protein concentration.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteogenic differentiation.[13][14][15]
Materials:
-
Differentiated MC3T3-E1 cells (Day 21)
-
Alizarin Red S solution (2%, pH 4.2)
-
Distilled water
-
10% Acetic Acid
-
10% Ammonium Hydroxide
Procedure:
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes.[3][14]
-
Rinse wells with distilled water.[14]
-
Add Alizarin Red S solution and incubate for 20-30 minutes at room temperature.[3][14]
-
Wash thoroughly with distilled water to remove excess stain.[14]
-
For quantification, destain with 10% acetic acid, neutralize with 10% ammonium hydroxide, and measure the absorbance of the supernatant at 405 nm.[13]
Western Blot for Osteogenic Markers
This protocol is for detecting the protein levels of key osteogenic transcription factors and markers, such as RUNX2 and Osteocalcin (OCN).
Materials:
-
Differentiated MC3T3-E1 cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (anti-RUNX2, anti-OCN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein (30-60 µg) by SDS-PAGE and transfer to a PVDF membrane.[2][4][16]
-
Block the membrane with 5% non-fat milk or BSA.[17]
-
Incubate with primary antibodies overnight at 4°C.[17]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the osteogenic potential of this compound.
Hypothetical Signaling Pathway for Osteogenic Differentiation
Caption: Hypothetical signaling cascade for this compound-induced osteogenesis.
References
- 1. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Vitamin K2 stimulates MC3T3-E1 osteoblast differentiation and mineralization through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Most Potent Osteoinductive Culture Conditions for MC3T3-E1 Cells Reveals No Implication of Oxidative Stress or Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. editxor.com [editxor.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Astragalin Promotes Osteoblastic Differentiation in MC3T3-E1 Cells and Bone Formation in vivo [frontiersin.org]
- 11. 2.3.7. ALP and Alizarin red staining of MC3T3-E1 cells [bio-protocol.org]
- 12. drmillett.com [drmillett.com]
- 13. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for BVT-14225 in Streptozotocin-Induced Diabetic Rats
Disclaimer: No specific information for a compound designated "BVT-14225" was found in the public domain. The following application notes and protocols are a representative template based on common methodologies for evaluating anti-diabetic compounds in a streptozotocin (STZ)-induced diabetic rat model. The hypothetical mechanism of action for this compound is presented as a Sodium-Glucose Co-transporter-2 (SGLT2) inhibitor for illustrative purposes. Researchers should substitute the specific data and known mechanisms for their compound of interest.
Application Notes
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The streptozotocin (STZ)-induced diabetic rat is a widely used animal model for type 1 diabetes.[1][2][3] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[2][3] This targeted toxicity leads to a state of insulin deficiency and subsequent hyperglycemia, mimicking the conditions of type 1 diabetes.[2] This model is valuable for screening potential anti-diabetic therapies and studying the pathological consequences of diabetes.[3]
This compound is a novel investigational compound under evaluation for its potential therapeutic effects in managing diabetes. These application notes provide a summary of the effects of this compound in STZ-induced diabetic rats and detailed protocols for its use in a research setting.
Hypothetical Mechanism of Action: SGLT2 Inhibition
This compound is hypothesized to act as a potent and selective inhibitor of the Sodium-Glucose Co-transporter-2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound is expected to reduce the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4] This mechanism of action is independent of insulin secretion or sensitivity.
Caption: Hypothetical mechanism of this compound as an SGLT2 inhibitor.
Data Summary
The following tables summarize the expected quantitative data from a study evaluating this compound in STZ-induced diabetic rats.
Table 1: Effect of this compound on Body Weight and Blood Glucose
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| 1 | Normal Control | 255 ± 10 | 280 ± 12 | 95 ± 8 | 98 ± 7 |
| 2 | Diabetic Control | 252 ± 9 | 210 ± 15 | 450 ± 25 | 480 ± 30 |
| 3 | This compound (10 mg/kg) | 254 ± 11 | 235 ± 13 | 455 ± 28 | 250 ± 20 |
| 4 | This compound (30 mg/kg) | 253 ± 10 | 245 ± 11 | 460 ± 22 | 180 ± 18 |
Table 2: Effect of this compound on Serum Biochemical Parameters
| Group | Treatment | Serum Insulin (µU/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| 1 | Normal Control | 15.2 ± 1.8 | 70 ± 5 | 80 ± 10 |
| 2 | Diabetic Control | 4.5 ± 0.9 | 150 ± 12 | 200 ± 18 |
| 3 | This compound (10 mg/kg) | 5.1 ± 1.1 | 120 ± 10 | 150 ± 15 |
| 4 | This compound (30 mg/kg) | 5.5 ± 1.3 | 100 ± 8 | 120 ± 12 |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin
This protocol describes the induction of type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
10% sucrose water solution
-
Blood glucose monitoring system
Procedure:
-
Fast rats overnight prior to STZ injection, ensuring free access to water.[6]
-
Weigh each rat to determine the precise dose of STZ. A commonly used dose is 60 mg/kg.[7]
-
Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5).
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
After injection, replace the standard drinking water with a 10% sucrose solution for the next 48 hours to prevent fatal hypoglycemia.[6]
-
Monitor blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and can be included in the study.[5]
-
Return rats with confirmed diabetes to standard drinking water and diet.
Caption: Workflow for the induction of diabetes in rats using STZ.
Protocol 2: Treatment with this compound
This protocol outlines the administration of this compound to STZ-induced diabetic rats.
Materials:
-
Confirmed diabetic rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Randomly assign the confirmed diabetic rats into treatment groups:
-
Group 1: Normal Control (non-diabetic, vehicle)
-
Group 2: Diabetic Control (diabetic, vehicle)
-
Group 3: this compound (low dose, e.g., 10 mg/kg)
-
Group 4: this compound (high dose, e.g., 30 mg/kg)
-
-
Prepare the dosing solutions of this compound in the appropriate vehicle.
-
Administer the assigned treatment (vehicle or this compound) orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitor body weight and blood glucose levels weekly.
-
At the end of the treatment period, collect blood samples for biochemical analysis and euthanize the animals for tissue collection and further analysis.
Protocol 3: Biochemical Analysis
This protocol details the measurement of key biochemical parameters from blood samples.
Materials:
-
Blood collection tubes (e.g., with EDTA for plasma or serum separator tubes)
-
Centrifuge
-
ELISA kits for insulin
-
Biochemical analyzer for cholesterol and triglycerides
Procedure:
-
Collect blood from the rats via a suitable method (e.g., retro-orbital sinus or cardiac puncture) at the end of the study.
-
For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.
-
For plasma, centrifuge the EDTA-containing tubes at 3000 rpm for 15 minutes.
-
Carefully collect the supernatant (serum or plasma) and store it at -80°C until analysis.
-
Measure serum insulin levels using a commercially available rat insulin ELISA kit according to the manufacturer's instructions.
-
Determine the concentrations of total cholesterol and triglycerides using an automated biochemical analyzer.
Caption: Workflow for this compound treatment and subsequent analysis.
References
- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the mechanism of action, metabolic profile and haemodynamic effects of sodium-glucose co-transporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism and a promising therapeutic target for metabolic diseases. This document includes detailed experimental protocols for various assay formats, a summary of inhibitor potencies, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to 11β-HSD1 as a Therapeutic Target
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying intracellular glucocorticoid action.[1] Elevated 11β-HSD1 activity in tissues like the liver and adipose tissue is associated with metabolic disorders such as obesity and type 2 diabetes.[2] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for these conditions. High-throughput screening (HTS) is an essential tool for identifying novel and potent 11β-HSD1 inhibitors from large compound libraries.
Data Presentation: Potency of 11β-HSD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 11β-HSD1 inhibitors, providing a comparative overview of their potency.
| Compound | Human 11β-HSD1 IC50 (nM) | Assay Type | Reference |
| Compound 4 (Merck) | 5 | Biochemical | [3] |
| Compound 5 (Pfizer) | <1 (Ki) | Biochemical | [3] |
| Compound 3 (Abbott) | 5 (Ki) | Biochemical | [3] |
| Compound 6 (Amgen) | 12.8 (Ki) | Biochemical | [3] |
| Compound 7 (Sterix) | 56 | Biochemical | [3] |
| AZD-4017 | 7 | Biochemical | [4] |
| AZD-8329 | 9 | Biochemical | [4] |
| INCB13739 | 3.2 | Enzymatic | |
| BVT 2733 | 3341 | Enzymatic | |
| Emodin | 186 | Enzymatic | |
| Carbenoxolone | - | - | |
| 18β-GA | 779 | Biochemical | [4] |
| 18α-GA | 2214 | Biochemical | [4] |
| LG13 | 100 | Biochemical | [4] |
| Curcumin | 2300 | Biochemical | [4] |
| Hit Compound (Unnamed) | 33 | Biochemical | [5] |
| Optimized Lead (Unnamed) | 3.1 | Biochemical | [5] |
Experimental Protocols
This section provides detailed methodologies for three common HTS assays for 11β-HSD1 inhibitors: a Scintillation Proximity Assay (SPA), a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and a cell-based assay using HEK293 cells.
Scintillation Proximity Assay (SPA) for 11β-HSD1
This protocol describes a homogeneous assay that measures the conversion of [3H]-cortisone to [3H]-cortisol.
Materials:
-
Recombinant human 11β-HSD1
-
[3H]-cortisone
-
NADPH
-
Anti-cortisol monoclonal antibody
-
Protein A-coated SPA beads
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
384-well white microplates
-
Microplate scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare a solution of recombinant 11β-HSD1 in assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.
-
Prepare a solution of [3H]-cortisone and NADPH in assay buffer. A typical concentration for [3H]-cortisone is 20 nM.[6] The optimal NADPH concentration should be determined but is often around 100 µM.[6]
-
Prepare a slurry of Protein A-coated SPA beads coupled with the anti-cortisol antibody in assay buffer.
-
-
Assay Procedure:
-
Add 1 µL of test compound solution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 10 µL of the 11β-HSD1 enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the [3H]-cortisone/NADPH solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), allowing for the enzymatic conversion.
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Stop the reaction by adding 10 µL of the antibody-coupled SPA bead slurry.
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Incubate the plate at room temperature for at least 30 minutes to allow the [3H]-cortisol to bind to the antibody-bead complex.
-
Seal the plate and centrifuge briefly to settle the beads.
-
-
Data Acquisition:
-
Measure the scintillation signal using a microplate scintillation counter.
-
The signal is proportional to the amount of [3H]-cortisol produced and is inversely proportional to the inhibitory activity of the test compound.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1
This competitive immunoassay measures the amount of cortisol produced by the enzyme.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
Cortisol-d2 (acceptor)
-
Anti-cortisol-Eu3+ cryptate (donor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a solution of recombinant 11β-HSD1 in assay buffer.
-
Prepare a solution of cortisone (e.g., 160 nM) and NADPH (e.g., 100 µM) in assay buffer.[6]
-
Prepare a working solution of Cortisol-d2 and Anti-cortisol-Eu3+ cryptate in the detection buffer provided by the manufacturer.
-
-
Assay Procedure:
-
Add 1 µL of test compound solution or DMSO to the wells of a 384-well plate.
-
Add 5 µL of the 11β-HSD1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the cortisone/NADPH solution.
-
Incubate the plate at 37°C for a specific time (e.g., 25 minutes).[6]
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture (Cortisol-d2 and Anti-cortisol-Eu3+ cryptate).
-
Incubate the plate at room temperature for 60-120 minutes to allow for the development of the HTRF signal.[6]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cortisol produced.
-
Cell-Based Assay for 11β-HSD1 in HEK293 Cells
This assay measures the activity of 11β-HSD1 in a cellular context, providing insights into compound permeability and intracellular efficacy.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Assay medium (e.g., serum-free DMEM)
-
Test compounds dissolved in DMSO
-
96-well or 384-well cell culture plates
-
Method for cortisol detection (e.g., ELISA, LC-MS/MS, or a commercial cortisol assay kit)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-h11β-HSD1 cells in standard conditions.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with assay medium.
-
Add assay medium containing the test compounds or DMSO to the cells and pre-incubate for a defined period (e.g., 30 minutes).
-
Add cortisone to the wells to a final concentration of, for example, 200 nM.[7]
-
Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 4-24 hours) to allow for the conversion of cortisone to cortisol.
-
-
Cortisol Measurement:
-
Carefully collect the supernatant from each well.
-
Quantify the amount of cortisol in the supernatant using a validated method such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis:
-
The amount of cortisol produced is indicative of 11β-HSD1 activity. A decrease in cortisol levels in the presence of a test compound indicates inhibition.
-
Mandatory Visualizations
11β-HSD1 Signaling Pathway
Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of cortisone to cortisol and subsequent downstream effects.
High-Throughput Screening Workflow for 11β-HSD1 Inhibitors
Caption: A typical high-throughput screening workflow for the identification and characterization of 11β-HSD1 inhibitors.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BVT-14225 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid levels in the brain. Elevated glucocorticoid concentrations in the brain are associated with age-related cognitive decline and the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Inhibition of 11β-HSD1 presents a promising therapeutic strategy to ameliorate cognitive deficits by reducing the intracellular conversion of inactive cortisone to active cortisol (in humans) or 11-dehydrocorticosterone to corticosterone (in rodents).
These application notes provide a comprehensive overview of the potential use of this compound in preclinical studies of cognitive function, based on the established methodologies and findings from studies of other selective 11β-HSD1 inhibitors. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a cognitive enhancer.
Mechanism of Action: 11β-HSD1 Inhibition and Cognitive Function
11β-HSD1 is highly expressed in key brain regions for learning and memory, including the hippocampus and prefrontal cortex.[1][2] With aging, the expression of 11β-HSD1 can increase, leading to elevated local glucocorticoid levels, which can impair synaptic plasticity and neuronal function, ultimately contributing to cognitive decline.[3][4] By inhibiting 11β-HSD1, this compound is hypothesized to reduce the production of active glucocorticoids within these critical brain regions, thereby protecting against their detrimental effects and potentially improving cognitive function. Studies with other 11β-HSD1 inhibitors have demonstrated improvements in memory and a reduction in Alzheimer's disease-related pathology in animal models.[5][6]
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Quantitative Data Summary from Preclinical Studies of 11β-HSD1 Inhibitors
The following tables summarize representative data from studies on various 11β-HSD1 inhibitors in rodent models of cognitive impairment. These data provide a benchmark for the anticipated effects of this compound.
Table 1: Effects of 11β-HSD1 Inhibitors on Cognitive Performance in Rodents
| Compound | Animal Model | Cognitive Test | Dose/Treatment Duration | Key Findings | Reference |
| A-918446 | C57BL/6 Mice | Inhibitory Avoidance | 30 mg/kg, acute | Significantly increased memory consolidation and recall. | [7] |
| UE1961 | Aged C57BL/6J Mice | Y-Maze | 10 days | Improved spatial memory performance (59% greater time in novel arm). | [4] |
| UE2316 | Aged C57BL/6 Mice | Not Specified | Short-term | Improved memory. | [5] |
| UE2316 | Tg2576 Mice | Not Specified | 4 weeks (in 14-month-old mice) | Prevented cognitive decline. | [5] |
| RL-118 | SAMP8 Mice | Novel Object Recognition Test | Not Specified | Increased short- and long-term recognition memory. | [6][8] |
Table 2: Effects of 11β-HSD1 Inhibitors on Brain Pathology in Alzheimer's Disease Models
| Compound | Animal Model | Key Pathological Marker | Dose/Treatment Duration | Key Findings | Reference |
| UE2316 | Tg2576 Mice | β-amyloid (Aβ) plaques | 4 weeks (in 14-month-old mice) | Decreased the number of Aβ plaques in the cerebral cortex. | [5] |
| RL-118 | SAMP8 Mice | Bace1 (β-secretase 1) | Not Specified | Decreased Bace1 gene expression. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of cognitive impairment.
Protocol 1: Evaluation of Cognitive Enhancement in Aged Rodents
Objective: To determine if this compound can improve age-related cognitive decline.
Animal Model: Aged (e.g., 18-24 months old) C57BL/6 mice or Wistar rats.
Experimental Groups:
-
Vehicle Control (e.g., DMSO, saline)
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
Procedure:
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a predefined period (e.g., 14-28 days).
-
Behavioral Testing (perform during the final week of treatment):
-
Morris Water Maze (MWM):
-
Acquisition Phase (4-5 days): Train animals to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (1 day after last training day): Remove the platform and allow the animal to swim for 60 seconds. Record time spent in the target quadrant.
-
-
Novel Object Recognition Test (NORT):
-
Habituation: Allow mice to explore an empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore.
-
Test Phase (after a retention interval, e.g., 24 hours): Replace one of the familiar objects with a novel object. Record the time spent exploring the novel versus the familiar object. Calculate the discrimination index.
-
-
-
Tissue Collection: At the end of the study, euthanize animals and collect brain tissue (hippocampus, cortex) for molecular analysis.
Protocol 2: Assessment of Therapeutic Potential in an Alzheimer's Disease Mouse Model
Objective: To evaluate if this compound can mitigate cognitive deficits and pathology in a mouse model of Alzheimer's disease.
Animal Model: Tg2576 or APP/PS1 transgenic mice (at an age when pathology is present, e.g., 12-14 months).
Procedure:
-
Drug Administration: Treat mice with this compound or vehicle for an extended period (e.g., 1-3 months).
-
Behavioral Testing: Conduct a battery of cognitive tests as described in Protocol 1 (MWM, NORT) and consider adding tests for anxiety-like behavior (e.g., Elevated Plus Maze) as a secondary outcome.
-
Biochemical and Histological Analysis:
-
Aβ Plaque Load: Perform immunohistochemistry or ELISA on brain homogenates to quantify Aβ plaques.
-
Corticosterone Levels: Measure corticosterone levels in brain tissue using ELISA to confirm target engagement.
-
Synaptic Markers: Use Western blotting to assess levels of synaptic proteins (e.g., synaptophysin, PSD-95).
-
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
The inhibition of 11β-HSD1 is a well-validated target for the development of therapeutics for cognitive disorders. This compound, as a selective inhibitor of this enzyme, holds significant promise. The protocols and data presented here, derived from extensive research on other compounds in its class, provide a robust framework for the preclinical evaluation of this compound's potential to enhance cognitive function and modify disease progression in the context of aging and neurodegeneration. Rigorous execution of these studies will be critical in advancing this compound towards clinical development.
References
- 1. Intrahippocampal glucocorticoids generated by 11β-HSD1 affect memory in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Partial Deficiency or Short-Term Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Cognitive Function in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition | Journal of Neuroscience [jneurosci.org]
- 8. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BVT-14225 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of BVT-14225 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] 11β-HSD1 is an enzyme that plays a crucial role in converting cortisone to the active glucocorticoid cortisol. By inhibiting this enzyme, this compound can modulate local glucocorticoid levels.
Q2: What is the solubility of this compound?
The solubility of this compound has been reported primarily in Dimethyl Sulfoxide (DMSO). There is some variability in the reported solubility values.
| Solvent | Reported Solubility | Source |
| DMSO | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[2] |
| DMSO | ≥ 27 mg/mL (67.18 mM) | ChemicalBook[1] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q4: What are the general causes of compound precipitation in cell culture media?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: The inherent low aqueous solubility of the compound is a primary reason.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium.
-
Solvent Shock: The rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
-
Media Components: Interactions with components in the cell culture media, such as salts, proteins, and pH buffers, can lead to precipitation.[5][6][7][8]
-
Temperature and pH: Changes in temperature and pH can alter the solubility of the compound.[5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[5][6]
This compound Signaling Pathway
Caption: this compound inhibits the conversion of cortisone to active cortisol by 11β-HSD1.
Troubleshooting Guide for this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow this troubleshooting workflow.
Caption: A stepwise workflow to troubleshoot this compound precipitation in cell culture.
Q5: I observed a precipitate after adding this compound to my cell culture media. What are the initial steps to take?
-
Visually Inspect the Culture: Under a microscope, determine if the precipitate is crystalline, which is characteristic of compound precipitation, or if it appears to be microbial contamination.[6]
-
Check Your Stock Solution: Examine your this compound stock solution. If it is cloudy or contains visible precipitate, it may not be fully dissolved. Try warming the stock solution (e.g., in a 37°C water bath) and vortexing to aid dissolution. If the precipitate remains, consider preparing a fresh stock solution. Filtering the stock solution through a 0.22 µm syringe filter can also remove any undissolved particles.
Q6: My this compound stock solution is clear, but it precipitates when added to the cell culture media. What could be the cause and how can I fix it?
This is a common issue and can be caused by several factors related to the final concentration and the properties of the cell culture medium.
-
Final Concentration is Too High: You may be exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium.
-
Solution: Try lowering the final concentration of this compound in your experiment.
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Typically, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%.
-
Solution: Calculate the final percentage of your solvent in the media. If it is too high, you may need to prepare a more concentrated stock solution to reduce the volume added to the culture.
-
-
Improper Dilution Technique: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media can cause "solvent shock," leading to immediate precipitation.
-
Solution: Employ a serial dilution method. First, dilute the this compound stock solution in a small volume of pre-warmed cell culture medium. Mix well and then add this intermediate dilution to the final culture volume. Adding the media to the compound solution dropwise with vigorous stirring can also help.[9]
-
-
Media Composition and Temperature: The components of your cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility. Temperature can also play a role, as solubility often decreases at lower temperatures.[5][6]
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final dilutions. If you are using a serum-free medium, the lack of proteins can reduce the solubility of hydrophobic compounds. Consider adding a carrier protein like bovine serum albumin (BSA) to your medium to help solubilize this compound.
-
Q7: How can I proactively prevent this compound precipitation in my experiments?
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a clear, validated stock solution.
-
Perform a Solubility Test: Before treating your cells, perform a small-scale test by adding your highest concentration of this compound to the cell culture medium in a separate tube. Incubate under the same conditions as your experiment and visually inspect for precipitation over time.
-
Maintain Proper Storage: Store your this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to maintain its stability.[1][2][4][10] Avoid repeated freeze-thaw cycles.[5][6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
References
- 1. This compound | 376638-65-2 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS 376638-65-2|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
Optimizing BVT-14225 concentration for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of BVT-14225 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for converting inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids.
Q2: What are the known in vitro potencies of this compound?
A2: The half-maximal inhibitory concentrations (IC50) for this compound have been determined for both human and mouse enzymes. It is also highly selective for 11β-HSD1 over 11β-HSD2.[1]
Table 1: In Vitro Potency of this compound [1]
| Target Enzyme | Species | IC50 |
| 11β-HSD1 | Human | 52 nM |
| 11β-HSD1 | Mouse | 284 nM |
| 11β-HSD2 | Human | >10,000 nM |
Q3: Has this compound been used in in vivo studies? What was the effective dose?
A3: Yes, this compound has been shown to be effective in vivo. In a rat model of diabetes, a dose of 50 mg/kg was demonstrated to reduce blood glucose levels.[1] This provides a starting point for dose-range finding studies in other models.
Q4: How do I determine the optimal in vivo concentration of this compound for my study?
A4: The optimal concentration will depend on your specific animal model, disease state, and desired therapeutic effect. A dose-response study is recommended. This typically involves treating cohorts of animals with a range of this compound concentrations. Key readouts should include both pharmacokinetic (PK) measurements (drug concentration in plasma and/or target tissue over time) and pharmacodynamic (PD) biomarkers (e.g., tissue corticosterone levels, target gene expression).
Q5: What are the key steps in an in vivo dose optimization study?
A5: A typical workflow for in vivo dose optimization includes an initial dose-range finding study followed by a more detailed efficacy study. It's crucial to assess both the drug's effect on its target and its overall impact on the animal model.
Troubleshooting Guide
Problem 1: No observable therapeutic effect at the initial dose.
| Possible Cause | Suggested Solution |
| Inadequate Dose | The initial dose may be too low for your specific animal model. Increase the dose in subsequent cohorts. Consider that the reported effective dose of 50 mg/kg in a rat diabetes model may not directly translate to other models or species.[1] |
| Poor Bioavailability | The compound may not be well absorbed. Perform pharmacokinetic (PK) analysis to measure the concentration of this compound in the plasma and target tissue over time. If bioavailability is low, consider reformulating the compound or using a different administration route. |
| Rapid Metabolism/Clearance | The compound may be cleared from the body too quickly. Analyze plasma samples at multiple time points after administration to determine the compound's half-life. More frequent dosing may be required. |
| Target Not Engaged | The drug may not be reaching its target enzyme at a sufficient concentration. Measure a pharmacodynamic (PD) biomarker of 11β-HSD1 activity, such as the ratio of corticosterone to 11-dehydrocorticosterone in the target tissue. |
Problem 2: Signs of toxicity or adverse effects in treated animals.
| Possible Cause | Suggested Solution |
| Dose is too high | The administered dose exceeds the maximum tolerated dose (MTD). Reduce the dose in subsequent experiments. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
| Off-target effects | At higher concentrations, this compound might inhibit other enzymes or receptors, although it is known to be highly selective against 11β-HSD2.[1] If toxicity persists even at lower doses where the target is engaged, consider profiling the compound against a panel of related enzymes. |
| Formulation/Vehicle Issues | The vehicle used to dissolve and administer this compound may be causing toxicity. Run a vehicle-only control group to assess the effects of the formulation itself. This compound is sparingly soluble in DMSO.[1] |
Problem 3: High variability in response between animals in the same treatment group.
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound to all animals. For oral gavage, check for proper technique. For intraperitoneal injections, ensure consistent placement. |
| Biological Variability | Age, weight, and sex of the animals can influence drug metabolism and response. Ensure animals are well-matched across treatment groups. |
| Variable Drug Uptake | Differences in food intake can affect the absorption of orally administered drugs. Standardize feeding schedules if possible. |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single dose of this compound to a cohort of animals (e.g., via oral gavage or intraperitoneal injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Dosing: Treat animals with this compound or vehicle control for the desired duration.
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Tissue Collection: At the end of the study, euthanize the animals and collect the target tissue (e.g., liver, adipose tissue).
-
Steroid Extraction: Homogenize the tissue and perform a liquid-liquid or solid-phase extraction to isolate steroids.
-
Quantification: Measure the concentrations of corticosterone and 11-dehydrocorticosterone using LC-MS or a specific ELISA.
-
Data Analysis: Calculate the ratio of corticosterone to 11-dehydrocorticosterone. A decrease in this ratio in this compound-treated animals compared to controls indicates target engagement.
References
Technical Support Center: BVT-14225 Experiments
Introduction
Welcome to the technical support center for BVT-14225. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality data when working with this compound. The compound this compound is a novel, potent, and highly selective ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in many cancers, making it a key therapeutic target.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate potential inconsistencies in your results.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.
Q1: We are observing high variability in our cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®) between replicate wells and experiments. What are the potential causes?
A1: High variability in cell viability assays is a common issue that can stem from several factors:
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Compound Solubility: this compound is highly hydrophobic. Improper dissolution or precipitation in culture media can lead to inconsistent concentrations across wells.
-
Recommendation: Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous media. Avoid shock precipitation by adding the compound to media dropwise while vortexing. Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be cytotoxic.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Recommendation: Ensure you have a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. Pay special attention to the "edge effect" in multiwell plates; consider leaving the outer wells filled with sterile PBS or media to minimize this.
-
-
Assay Incubation Time: The timing of reagent addition and signal measurement is critical, especially for kinetic assays.
Q2: We are not observing the expected decrease in phosphorylated Akt (p-Akt) at Ser473 via Western Blot after treating cells with this compound. Why might this be?
A2: A lack of downstream pathway inhibition is a critical issue that requires systematic troubleshooting:
-
Suboptimal Lysis Buffer: The phosphorylation state of proteins is transient and can be lost during sample preparation if not properly protected.
-
Cell Line Characteristics: Some cell lines may have low basal PI3K pathway activity or possess mutations downstream of PI3K (e.g., activating AKT mutations or PTEN loss) that make them less sensitive to PI3K inhibition.[1]
-
Recommendation: Use a positive control cell line known to have high basal PI3K signaling (e.g., MCF-7, U87-MG). It is also essential to stimulate the pathway in serum-starved cells with a growth factor (like insulin or IGF-1) to induce a robust p-Akt signal, which can then be inhibited by this compound.[9]
-
-
Incorrect Western Blotting Technique: Detection of phosphoproteins requires specific considerations.
-
Recommendation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not non-fat milk. Milk contains phosphoproteins (like casein) that can cause high background noise by binding to the phospho-specific antibody.[9] Ensure you are also probing for total Akt as a loading control to confirm that the lack of a p-Akt signal is not due to a general absence of the protein.[8]
-
Q3: The inhibitory effect of this compound seems to diminish over time in longer-term ( > 48 hours) cell culture experiments. What could be the reason?
A3: The perceived loss of potency in long-term assays can be due to compound stability or cellular resistance mechanisms.
-
Compound Stability: this compound may have limited stability in aqueous culture media at 37°C. The compound could be metabolized by cells or degrade over time.
-
Recommendation: For experiments lasting longer than 48 hours, consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
-
Feedback Loop Activation: Prolonged inhibition of the PI3K pathway can trigger compensatory feedback mechanisms, where cells upregulate other survival pathways to overcome the block.[10][11]
-
Recommendation: Analyze earlier time points (e.g., 1, 6, 24 hours) to capture the primary inhibitory effect before significant feedback activation occurs. Consider co-treatment with inhibitors of potential escape pathways if known.
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent and storage condition for this compound?
-
A: this compound should be dissolved in pure, anhydrous DMSO to make a stock solution (e.g., 10 mM). Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. When stored correctly, the DMSO stock is stable for up to 6 months.
-
-
Q: What is the optimal concentration range for this compound in cell-based assays?
-
A: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line. See Table 1 for reference IC50 values in common cell lines.
-
-
Q: Are there any known off-target effects of this compound?
-
A: this compound is highly selective for PI3Kα. However, at concentrations above 5 µM, minor inhibition of other Class I PI3K isoforms (β, δ) and mTOR may be observed. It is always recommended to use the lowest effective concentration possible to minimize potential off-target effects.
-
Data Presentation
Table 1: this compound IC50 Values in Cell Proliferation Assays (72-hour exposure)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | 25 |
| A549 | Lung Cancer | Wild-type | 850 |
| U87-MG | Glioblastoma | Wild-type (PTEN null) | 45 |
| PC-3 | Prostate Cancer | Wild-type (PTEN null) | 60 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Supplier | Catalog # | Blocking Buffer | Dilution |
| Phospho-Akt (Ser473) | Cell Signaling Tech. | #4060 | 5% BSA in TBST | 1:1000 |
| Total Akt | Cell Signaling Tech. | #9272 | 5% Non-fat Milk in TBST | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 5% Non-fat Milk in TBST | 1:5000 |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Add a growth factor like Insulin (100 nM) or IGF-1 (50 ng/mL) for the final 15 minutes of treatment to stimulate the PI3K pathway.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash wells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with fresh phosphatase (e.g., PhosSTOP™) and protease (e.g., cOmplete™) inhibitors. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST as per Table 2) overnight at 4°C with gentle shaking.
-
Washing & Secondary Antibody: Wash the membrane 3 times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for Total Akt and a loading control like β-Actin.
Protocol 2: Cell Proliferation Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells (in triplicate) and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[6][12]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (bringing the total volume to 200 µL).[6][12]
-
Lysis & Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][7] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental wells. Normalize the data to the vehicle control (as 100% viability) and plot the results to determine the IC50 value.
Mandatory Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 11. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
BVT-14225 degradation and stability issues
Technical Support Center: BVT-14225
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and stability of this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through two primary mechanisms: oxidation of its electron-rich aromatic rings and hydrolysis of the ester moiety. Exposure to atmospheric oxygen, elevated temperatures, and non-neutral pH conditions can accelerate these degradation processes.
Q2: How should I properly store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. If in solution, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am seeing a decrease in the inhibitory activity of this compound in my cell-based assays. What could be the cause?
A3: A decrease in inhibitory activity is often linked to compound degradation. This can occur if the compound has been improperly stored, subjected to multiple freeze-thaw cycles, or if the stock solution is old. It is also possible that components in your cell culture media are accelerating degradation.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: It is not recommended to prepare stock solutions of this compound in aqueous buffers due to the risk of hydrolysis. The compound is most stable in anhydrous DMSO. For experiments requiring an aqueous solution, a fresh dilution from a DMSO stock should be made immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Symptoms:
-
High variability between replicate wells.
-
Loss of dose-dependent inhibition.
-
Decreased maximal inhibition over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation in Stock Solution | Prepare a fresh stock solution of this compound from a new vial of lyophilized powder. |
| Instability in Assay Media | Minimize the pre-incubation time of this compound in the assay media before adding to cells. |
| Adsorption to Plasticware | Use low-adhesion microplates and polypropylene tubes for preparing dilutions. |
Issue 2: Unexpected Peaks in LC-MS Analysis
Symptoms:
-
Multiple peaks are observed when analyzing a this compound standard.
-
The area of the parent peak decreases over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare samples in an oxygen-depleted environment (e.g., using a glove box). Sparge solvents with nitrogen or argon. |
| Hydrolysis | Ensure all solvents are anhydrous. Avoid acidic or basic conditions during sample preparation and analysis. |
| Photodegradation | Protect the compound and its solutions from light by using amber vials and covering sample trays with a light-blocking cover. |
Quantitative Stability Data
Table 1: Stability of this compound in DMSO at Different Temperatures
| Temperature | Purity after 1 week | Purity after 4 weeks | Purity after 12 weeks |
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | 98% | 95% |
| 4°C | 95% | 88% | 75% |
| 25°C | 85% | 65% | <50% |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time | Purity |
| 0 hours | >99% |
| 2 hours | 90% |
| 6 hours | 75% |
| 24 hours | <50% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of lyophilized this compound to room temperature for 15 minutes before opening.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected polypropylene tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessing this compound Stability by LC-MS
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 10 µM in the desired test buffer (e.g., PBS, cell culture media).
-
Incubate the solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by reverse-phase LC-MS, monitoring the disappearance of the parent compound and the appearance of degradation products.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for this compound degradation issues.
Technical Support Center: BVT-14225 Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BVT-14225 in enzyme inhibition assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
1. My IC50 value for this compound is significantly different from previously published data. What are the potential causes?
Several factors can contribute to variability in IC50 values. Discrepancies often arise from differences in experimental conditions. Here are some key aspects to consider:
-
Enzyme and Substrate Concentrations: The Inhibitory Concentration 50 (IC50) of a competitive inhibitor is dependent on the substrate concentration. The Cheng-Prusoff equation illustrates this relationship.[1][2] Ensure that the concentrations of both the enzyme (11β-HSD1) and the substrate (e.g., cortisone) are consistent with the literature protocols you are trying to replicate.
-
Buffer Composition and pH: Enzymes are sensitive to the pH and ionic strength of the buffer.[3] Deviations from the optimal pH for 11β-HSD1 can alter its activity and, consequently, the apparent potency of an inhibitor.
-
Incubation Time: For time-dependent or irreversible inhibitors, the IC50 value will decrease with longer pre-incubation times. While this compound is generally considered a reversible inhibitor, it's crucial to maintain consistent pre-incubation and reaction times across experiments.
-
DMSO Concentration: this compound is often dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is important to maintain a consistent final DMSO concentration across all wells and to run appropriate vehicle controls.
-
Reagent Quality and Stability: Ensure the enzyme, substrate, and inhibitor are of high purity and have been stored correctly to prevent degradation. Repeated freeze-thaw cycles of the enzyme should be avoided.[3][4]
2. I am observing high variability between my replicates. What can I do to improve reproducibility?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[5] Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells.
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, leading to increased concentrations of reagents and affecting results.[3] To mitigate this, avoid using the outer wells or fill them with buffer or water.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[3][6] Ensure that all components are at the correct temperature before starting the reaction and that the plate is incubated at a stable temperature. Moving plates between cold and warm environments can introduce variability.[6]
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates. Ensure thorough but gentle mixing after each reagent addition.
-
Instrument Settings: Incorrect or fluctuating instrument settings (e.g., wavelength, gain) on the plate reader can introduce variability. Always use the same settings for all plates within an experiment.[3]
3. My reaction progress curves are not linear. What does this indicate and how should I analyze my data?
Non-linear progress curves are common in enzyme kinetics and can provide valuable information. Here are some potential reasons:
-
Substrate Depletion: As the reaction proceeds, the substrate is consumed, leading to a decrease in the reaction rate.[7]
-
Product Inhibition: The product of the enzymatic reaction may act as an inhibitor, slowing the reaction as it accumulates.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay.
-
High Enzyme Concentration: If the enzyme concentration is too high, the substrate may be consumed too quickly to establish a linear initial rate.[7][8]
For data analysis, it is crucial to use the initial linear portion of the progress curve to calculate the reaction velocity.[9] Using non-linear portions can lead to an underestimation of the true initial rate and affect the accuracy of your inhibition data.
4. This compound appears to be inactive in my assay. What should I check?
If this compound is not showing any inhibitory activity, consider the following:
-
Incorrect Reagents: Verify that you are using the correct enzyme (11β-HSD1), substrate, and inhibitor.
-
Compound Degradation: Ensure that your stock of this compound has been stored properly and has not degraded.
-
Assay Conditions: As mentioned previously, incorrect buffer pH, temperature, or high DMSO concentrations can significantly impact enzyme activity and inhibitor binding.
-
Enzyme Activity: Confirm that the enzyme is active by running a positive control without any inhibitor. If there is no or very low enzyme activity, the effect of an inhibitor cannot be measured.
-
Solubility Issues: Poor solubility of the inhibitor can lead to a lower effective concentration in the assay. Ensure this compound is fully dissolved in your stock solution.
Experimental Protocols
General Protocol for 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Materials:
-
Human recombinant 11β-HSD1
-
This compound
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare solutions of 11β-HSD1, cortisone, and NADPH in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
Add a small volume of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add the 11β-HSD1 solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding a mixture of cortisone and NADPH to each well.
-
-
Detection:
-
The conversion of cortisone to cortisol can be monitored by various methods, including measuring the increase in NADPH fluorescence or by using LC-MS to quantify the product formation.[10]
-
Measure the signal at multiple time points to generate a reaction progress curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Inhibition Assays
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 Values | Different substrate/enzyme concentrations | Standardize concentrations based on literature or internal validation. |
| Incorrect buffer pH or composition | Verify and adjust buffer to the optimal pH for 11β-HSD1. | |
| Variable incubation times | Maintain consistent pre-incubation and reaction times. | |
| High Replicate Variability | Pipetting inaccuracies | Use calibrated pipettes and prepare master mixes.[5] |
| Plate edge effects | Avoid using outer wells or fill them with buffer.[3] | |
| Temperature fluctuations | Ensure stable temperature control throughout the assay.[3][6] | |
| Non-linear Progress Curves | Substrate depletion | Use the initial linear portion of the curve for velocity calculations.[7][9] |
| Product inhibition | Shorten the reaction time to stay within the initial rate phase. | |
| High enzyme concentration | Reduce the enzyme concentration.[7][8] | |
| No Inhibitory Activity | Degraded or incorrect reagents | Verify the identity and quality of all reagents. |
| Poor inhibitor solubility | Ensure the inhibitor is fully dissolved in the stock solution. | |
| Inactive enzyme | Run a positive control to confirm enzyme activity. |
Visualizations
Caption: Troubleshooting workflow for this compound enzyme inhibition assays.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. courses.edx.org [courses.edx.org]
- 3. m.youtube.com [m.youtube.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biokin.com [biokin.com]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Addressing Poor In Vivo Bioavailability of BVT-14225
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the selective 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT-14225. The following resources are designed to help you systematically identify the underlying causes of low oral bioavailability and provide strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I administered this compound orally to my animal model and observed lower than expected plasma concentrations. What are the potential reasons for this?
A1: Poor oral bioavailability of a compound like this compound, which is known to be a solid and sparingly soluble in DMSO, can stem from several factors.[1][2] The primary reasons can be categorized under the Biopharmaceutics Classification System (BCS) which considers solubility and permeability as the key determinants of oral absorption. The main culprits are typically:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound may dissolve but cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
High First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp) after absorption.[3]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degrade enzymatically in the GI tract.
A systematic approach, starting with the characterization of the compound's physicochemical properties, is essential to pinpoint the exact cause.
Q2: What initial in vitro experiments should I perform to diagnose the cause of poor bioavailability for this compound?
A2: To effectively troubleshoot, you need to first characterize the fundamental properties of this compound. The following in vitro assays are recommended as a starting point:
-
Aqueous Solubility Assessment: Determine the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF, respectively) and phosphate-buffered saline (PBS) at different pH values. This will establish if poor solubility is a limiting factor.
-
In Vitro Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial membrane and can provide a quick indication of its permeability.[3][4][5]
-
Caco-2 Cell Permeability Assay: This is the gold standard for predicting in vivo intestinal permeability.[3][4][6] It uses a monolayer of human intestinal cells and can assess both passive and active transport, including the potential for efflux.[3]
-
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism. This will help to understand if high first-pass metabolism is a likely contributor to low bioavailability.
The results from these assays will help you classify this compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation and development strategy.
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
If your initial experiments reveal that this compound has low aqueous solubility, this is likely a primary contributor to its poor oral bioavailability. The following table summarizes potential formulation strategies to address this issue.
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Decreasing the particle size of the drug substance (e.g., through micronization or nanosizing) increases the surface area available for dissolution.[7][8][9] | Simple and widely applicable approach. Can significantly improve dissolution rate.[7] | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation.[2] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has greater solubility than the stable crystalline form.[2][10][11] | Can lead to a significant increase in aqueous solubility and dissolution rate.[12] | The amorphous form is thermodynamically unstable and can recrystallize over time, affecting stability.[12] Requires careful selection of polymers.[10] |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, such as oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the GI tract, facilitating drug solubilization and absorption.[8][9][13] | Can significantly enhance the oral bioavailability of lipophilic drugs. Can also mitigate food effects.[12] | Requires careful selection of excipients to ensure compatibility and stability. Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility.[7][14][15] | Can significantly increase drug solubility and dissolution rate.[14] Generally recognized as safe (GRAS) excipients.[13] | The complex can sometimes be too stable, leading to incomplete drug release. Not suitable for all drug molecules. |
| pH Modification | For ionizable drugs, altering the pH of the microenvironment can increase solubility. This can be achieved by co-formulating with acidic or basic excipients.[8][16] | A simple and effective method for ionizable compounds. | Only applicable to drugs with ionizable functional groups. The effect may be transient in the GI tract. |
Guide 2: Low Permeability
If this compound exhibits adequate solubility but your Caco-2 assay results indicate low permeability, the following points should be considered.
Interpreting Caco-2 Permeability Data:
| Apparent Permeability (Papp) Value (cm/s) | Interpretation | Potential Next Steps |
| > 10 x 10-6 | High Permeability | Permeability is unlikely to be the limiting factor. Focus on solubility or metabolism. |
| 1 - 10 x 10-6 | Moderate Permeability | Permeability may be a contributing factor. Consider formulation strategies that can enhance permeability. |
| < 1 x 10-6 | Low Permeability | Permeability is a significant barrier to absorption. |
Efflux Ratio (PappB-A / PappA-B):
An efflux ratio greater than 2 in a Caco-2 assay suggests that the compound is a substrate for efflux transporters like P-gp.[17]
Strategies to Address Low Permeability:
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, increasing paracellular transport. However, their use must be carefully evaluated for potential toxicity.
-
Inhibition of Efflux Transporters: Co-administration with a known inhibitor of the identified efflux transporter can increase the systemic exposure of the drug. This approach is often used in a research setting to confirm efflux liability.
-
Prodrug Approach: The chemical structure of this compound could be modified to create a more permeable prodrug that is converted to the active compound in vivo. This is a medicinal chemistry-driven approach.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Method:
-
Add an excess amount of this compound to separate vials containing PBS, SGF, and SIF.
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution in DMSO
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
LC-MS/MS system for quantification
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add this compound (at a non-toxic concentration) to the apical side of the Transwell insert and fresh HBSS to the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
Protocol 3: Basic In Vivo Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a test formulation.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 8-10 weeks old)
-
This compound formulation (e.g., a simple suspension or a more advanced formulation based on in vitro data)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the animals overnight before dosing (with free access to water).
-
Administer the this compound formulation via oral gavage at a defined dose (e.g., starting with the previously reported 50 mg/kg).[2]
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.
Caption: Biopharmaceutics Classification System (BCS).
By following this structured approach of in vitro characterization, targeted formulation development, and in vivo assessment, researchers can effectively diagnose and address the root causes of poor bioavailability for this compound and other challenging compounds.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA | by Moon Garden | Medium [medium.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
Potential cytotoxicity of BVT-14225 at high concentrations
Disclaimer: Information regarding the compound "BVT-14225" is not publicly available. This technical support guide is a representative example created for a hypothetical compound with potential cytotoxic effects at high concentrations, based on established principles of cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound, which is unexpected. What could be the cause?
A1: High-concentration cytotoxicity can stem from several factors. It could be an inherent property of the compound, leading to off-target effects or triggering apoptotic or necrotic pathways. Alternatively, it could be an experimental artifact. High concentrations of compounds can sometimes lead to precipitation in the culture medium, which can be toxic to cells. The solvent used to dissolve this compound, such as DMSO, can also be cytotoxic at higher concentrations.[1] We recommend verifying the solubility of this compound in your specific cell culture medium and running a vehicle control with the highest concentration of the solvent used.
Q2: How can we differentiate between apoptosis and necrosis induced by this compound?
A2: Several assays can distinguish between these two forms of cell death. Apoptosis is a programmed cell death characterized by specific morphological and biochemical markers, such as caspase activation, DNA fragmentation, and phosphatidylserine externalization. Necrosis, on the other hand, is a more chaotic process involving cell swelling and lysis. We recommend using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
Q3: Our cell viability results with this compound are inconsistent across experiments. What are the common sources of variability?
A3: Inconsistent results in cell viability assays can arise from several sources.[1] Key factors to consider include:
-
Cell density: Ensure you are seeding a consistent number of cells per well, as cell density can significantly impact the results.[1][2]
-
Compound preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Incubation time: Use a consistent incubation time for compound treatment across all experiments.
-
Assay-specific variability: Ensure proper mixing of reagents and adherence to the recommended incubation times for the specific viability assay being used (e.g., MTT, WST-8).[3]
Troubleshooting Guides
Issue 1: High Background Signal in Vehicle Control Wells
Possible Causes:
-
Solvent Cytotoxicity: The vehicle (e.g., DMSO, ethanol) concentration may be too high.[1]
-
Media Components: Certain components in the cell culture medium might react with the assay reagent.[2]
-
Contamination: Microbial contamination can lead to false-positive signals.
Troubleshooting Steps:
-
Run a solvent toxicity curve: Determine the highest non-toxic concentration of your vehicle.
-
Test media components: Run a control with the assay reagent in the medium without cells to check for background signal.[4]
-
Check for contamination: Visually inspect your cell cultures for any signs of microbial contamination.
Issue 2: Unexpected IC50 Value for this compound
Possible Causes:
-
Incorrect compound concentration: Errors in serial dilutions can lead to inaccurate concentration-response curves.
-
Cell line sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.
-
Assay interference: this compound might directly interfere with the assay chemistry.
Troubleshooting Steps:
-
Verify stock solution and dilutions: Re-calculate and carefully prepare fresh dilutions.
-
Confirm cell line identity: Use cell line authentication services to ensure you are working with the correct cell line.
-
Use an orthogonal assay: Confirm the results with a different viability assay that has a distinct mechanism (e.g., if you used an MTT assay, try an ATP-based assay).
Quantitative Data Summary
The following table represents hypothetical data on the cytotoxic effects of this compound on two different cancer cell lines after a 48-hour treatment period.
| Cell Line | This compound Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| MCF-7 | 0 (Vehicle) | 100 | 4.5 |
| 1 | 98.2 | 5.1 | |
| 10 | 85.1 | 6.2 | |
| 50 | 52.3 | 7.8 | |
| 100 | 21.7 | 4.9 | |
| U937 | 0 (Vehicle) | 100 | 3.8 |
| 1 | 95.4 | 4.2 | |
| 10 | 70.3 | 5.5 | |
| 50 | 35.8 | 6.1 | |
| 100 | 8.9 | 3.2 |
IC50 Values (Hypothetical):
-
MCF-7: ~50 µM
-
U937: ~30 µM
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.[5][6]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Live/Dead Cell Staining
This protocol allows for the simultaneous visualization of live and dead cells.
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Staining: Prepare a staining solution containing Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS.
-
Incubation: Remove the culture medium, wash the cells with PBS, and add the staining solution. Incubate for 30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Standard experimental workflow for assessing cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. dojindo.com [dojindo.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Technical Support Center: Overcoming BVT-14225 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT-14225, in cell lines.
Troubleshooting Guides
This section offers guidance on specific issues that may arise during your experiments with this compound.
Issue 1: Decreased Cell Death Observed After this compound Treatment
Question: My cell line, which was previously sensitive to this compound, is now showing reduced apoptosis and increased survival after treatment. What could be the cause, and how can I investigate it?
Answer: This is a common indicator of acquired resistance. The underlying cause is often the activation of pro-survival signaling pathways that compensate for the inhibition of 11β-HSD1.
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased this compound efficacy.
Experimental Protocol: Western Blot for Pro-Survival Proteins
-
Cell Lysis:
-
Treat both sensitive (parental) and resistant cells with this compound at the previously determined IC50 for 24 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation:
| Protein | Expected Result in Resistant Cells | Implication |
| p-Akt (Ser473) | Increased phosphorylation | Activation of the PI3K/Akt survival pathway. |
| Bcl-2 | Upregulation | Inhibition of apoptosis. |
Issue 2: this compound Shows Reduced Target Engagement in Resistant Cells
Question: I suspect my resistant cell line has altered the target of this compound. How can I confirm this?
Answer: Alterations in the drug target, 11β-HSD1, can prevent this compound from binding effectively. This can be due to mutations in the HSD11B1 gene or decreased expression of the 11β-HSD1 protein.
Recommended Investigation Strategy:
Caption: Strategy to investigate this compound target alteration.
Experimental Protocol: HSD11B1 Gene Sequencing
-
Genomic DNA Extraction:
-
Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding region of the HSD11B1 gene.
-
Perform PCR to amplify the target region from the extracted genomic DNA.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the reference sequence and the sequence from the sensitive cells to identify any mutations.
-
Data Interpretation:
| Mutation Type | Potential Impact on this compound Binding |
| Missense Mutation | Could alter the amino acid sequence in the drug-binding pocket, reducing binding affinity. |
| Nonsense Mutation | May lead to a truncated, non-functional protein. |
| Frameshift Mutation | Can result in a completely altered and likely non-functional protein. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the conversion of inactive cortisone to active cortisol. In certain cancer types, elevated intracellular cortisol levels can promote cell proliferation and survival. By inhibiting 11β-HSD1, this compound reduces cortisol levels, leading to decreased tumor growth.
Caption: Mechanism of action of this compound.
Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
Common mechanisms of acquired resistance include:
-
Target Alteration: Mutations in the drug target that reduce binding affinity.
-
Bypass Pathways: Activation of alternative signaling pathways that promote cell survival, rendering the inhibition of the primary target ineffective.[3]
-
Drug Efflux: Increased expression of drug efflux pumps that actively transport the drug out of the cell, reducing its intracellular concentration.[3]
-
Drug Inactivation: Metabolic changes within the cancer cell that lead to the inactivation of the drug.[3]
-
Enhanced DNA Repair: For drugs that induce DNA damage, cancer cells can upregulate DNA repair mechanisms.[3][4]
Q3: How can I develop a this compound resistant cell line for my studies?
A resistant cell line can be developed through continuous exposure to increasing concentrations of this compound.
Experimental Protocol: Generation of a Resistant Cell Line
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Initial Dosing: Start by treating the parental cell line with this compound at its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. This is typically done in a stepwise manner, increasing the dose by 1.5 to 2-fold at each step.
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Monitoring: Continuously monitor cell viability and morphology.
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Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate and expand single-cell clones.
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Characterization: Confirm the resistance of the selected clones by determining their IC50 for this compound and comparing it to the parental cell line.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
While specific synergistic combinations for this compound are not yet established in the literature, a common strategy to overcome resistance is to co-administer a second agent that targets the identified resistance mechanism.
Hypothetical Synergistic Combinations:
| Resistance Mechanism | Potential Co-treatment |
| Upregulation of PI3K/Akt Pathway | A PI3K inhibitor (e.g., Alpelisib) or an Akt inhibitor (e.g., Ipatasertib). |
| Increased Bcl-2 Expression | A Bcl-2 inhibitor (e.g., Venetoclax). |
| Increased Drug Efflux (e.g., via P-gp) | A P-glycoprotein inhibitor (e.g., Verapamil). |
Logical Flow for Selecting a Combination Therapy:
Caption: Decision-making process for selecting a combination therapy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Genomics Approaches to Elucidate Vulnerabilities of Intrinsic and Acquired Chemotherapy Resistance [mdpi.com]
Technical Support Center: BVT-14225 Efficacy and Species Differences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the species-specific efficacy of BVT-14225, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. By inhibiting 11β-HSD1, this compound reduces local glucocorticoid levels, which can lead to beneficial effects on glucose and lipid metabolism.
Q2: Are there known species differences in the efficacy of this compound?
A2: Yes, there are significant species-specific differences in the in vitro potency of this compound. The inhibitory concentration (IC50) for human 11β-HSD1 is considerably lower than that for the mouse enzyme, indicating higher potency in humans.
Q3: My in vivo results in a mouse model are not as pronounced as expected based on human in vitro data. Why might this be?
A3: This is likely due to the inherent species-specific differences in the potency of this compound. The IC50 value for the mouse 11β-HSD1 enzyme is higher than for the human enzyme, meaning a higher concentration of the compound is required for the same level of inhibition. You may need to adjust the dosage in your mouse model accordingly. Additionally, variations in drug metabolism and pharmacokinetics between species can also contribute to differences in in vivo efficacy.
Q4: What are the reported in vivo effects of this compound or its analogs?
A4: An analog of this compound has been shown to reduce blood glucose levels in diabetic KKAy mice. Another study reported that this compound at a dose of 50 mg/kg reduces blood glucose levels in a rat model of diabetes induced by streptozotocin and nicotinamide.
Q5: How selective is this compound for 11β-HSD1 over 11β-HSD2?
A5: this compound and its analogs are highly selective for 11β-HSD1 over 11β-HSD2, with a reported selectivity of over 200-fold. This is a critical feature, as inhibition of 11β-HSD2 can lead to undesirable side effects related to mineralocorticoid excess.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low in vitro potency in mouse cell lines | Species difference in enzyme structure. | This is expected. The IC50 for mouse 11β-HSD1 is higher than for the human enzyme. Use a higher concentration range for your dose-response curves. |
| Inconsistent results in in vivo rodent studies | Inadequate dosage, diet-induced variations, or choice of animal model. | Ensure the dosage is optimized for the specific rodent species and strain. For metabolic studies, control the diet carefully. Consider using a well-established diabetic model like the KKAy mouse or a streptozotocin-induced diabetic rat model. |
| Difficulty solubilizing this compound for in vitro assays | The compound is a solid with limited aqueous solubility. | This compound is sparingly soluble in DMSO (1-10 mg/ml). Prepare a high-concentration stock solution in DMSO and then dilute it in your assay buffer. Ensure the final DMSO concentration in your assay is low and consistent across all conditions. |
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound and its Analog (Compound 2b) against 11β-HSD1
| Species | Compound | IC50 (nM) |
| Human | This compound (2a) | 52 |
| Mouse | Analog (2b) | 96 |
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on standard methods for assessing 11β-HSD1 activity.
Materials:
-
Recombinant human or mouse 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)
-
This compound
-
DMSO
-
Stop solution (e.g., glycyrrhetinic acid)
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Detection reagents for cortisol (e.g., HTRF or ELISA kit)
-
384-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the this compound dilutions.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).
-
Stop the reaction by adding the stop solution.
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Quantify the amount of cortisol produced using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Streptozotocin-Induced Diabetes Model in Rats (In Vivo)
This protocol outlines a common method for inducing type 1 diabetes in rats to test the efficacy of anti-diabetic compounds.
Materials:
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Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (pH 4.5)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
To induce diabetes, administer a single intraperitoneal (i.p.) injection of nicotinamide dissolved in saline, followed 15 minutes later by an i.p. injection of STZ dissolved in cold citrate buffer. A common dosage is 60-75 mg/kg for STZ.
-
Monitor the rats for the development of hyperglycemia. Confirm diabetes by measuring blood glucose levels from tail vein blood 3-7 days after STZ injection. Rats with blood glucose levels ≥ 15 mM are typically considered diabetic.
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Divide the diabetic rats into a vehicle control group and a this compound treatment group.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage or another appropriate route.
-
Monitor blood glucose levels and other relevant metabolic parameters at regular intervals throughout the study.
-
At the end of the study, collect blood and tissues for further analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Impact of serum proteins on BVT-14225 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum proteins on BVT-14225 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to the active glucocorticoid, cortisol, within cells.[2][3][4][5] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol, thereby modulating glucocorticoid receptor activation.
Q2: How do serum proteins affect the activity of small molecule inhibitors like this compound?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs. This binding is a reversible equilibrium between the protein-bound and the unbound (free) drug. According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target and exert a pharmacological effect. Therefore, high serum protein binding can reduce the effective concentration of this compound at the target site, leading to a decrease in its apparent potency (a higher IC50 value).
Q3: Why is it important to assess the impact of serum proteins on this compound activity?
Understanding the extent of serum protein binding is critical for translating in vitro findings to in vivo models and ultimately to clinical applications. A significant "IC50 shift" (an increase in the half-maximal inhibitory concentration in the presence of serum) can indicate that higher doses of the compound may be required to achieve the desired therapeutic effect in vivo. Assessing this impact early in the drug discovery process helps in the selection of candidates with favorable pharmacokinetic and pharmacodynamic properties.
Q4: What is an IC50 shift assay?
An IC50 shift assay is a method used to quantify the effect of serum proteins on the potency of a compound.[6][7] It involves determining the IC50 value of an inhibitor in the absence and presence of serum or a specific serum protein like human serum albumin (HSA). A significant increase in the IC50 value in the presence of serum indicates that the compound binds to serum proteins, which reduces its free concentration and, consequently, its inhibitory activity in the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Variability in serum batches. | Use the same lot of fetal bovine serum (FBS) or human serum for all related experiments to minimize variability. | |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput screening. | |
| No significant IC50 shift observed for a compound expected to bind to serum proteins | The compound has low affinity for the serum proteins used. | Confirm the protein concentration in your assay. Consider using plasma from different species as binding can be species-dependent. |
| The assay format is insensitive to protein binding effects. | Ensure the assay incubation time is sufficient to reach equilibrium between the compound, its target, and the serum proteins. | |
| Unexpectedly large IC50 shift | The compound has very high affinity for serum proteins. | This may be a true result. Consider this property in the context of the desired in vivo efficacy and dosing. |
| Non-specific binding of the compound to the assay plate. | Use low-binding plates to minimize this effect. | |
| Poor curve fit for IC50 determination | Inappropriate concentration range of the inhibitor. | Perform a wider range of dilutions to ensure the full dose-response curve is captured. |
| Compound precipitation at high concentrations. | Check the solubility of your compound in the assay medium. Use a lower starting concentration if necessary. |
Data Presentation
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound Activity
This table is a template for presenting your experimental data.
| Parameter | Without HSA | With 4% HSA | Fold Shift |
| This compound IC50 (nM) | e.g., 50 | e.g., 500 | e.g., 10 |
| Control Compound IC50 (nM) | e.g., 100 | e.g., 120 | e.g., 1.2 |
Note: The values presented are for illustrative purposes only and should be replaced with your experimental results.
Experimental Protocols
Protocol: Determination of IC50 Shift for this compound
This protocol outlines a cell-based assay to determine the IC50 of this compound in the presence and absence of human serum albumin (HSA).
1. Cell Culture and Plating:
- Culture a suitable cell line endogenously expressing 11β-HSD1 (e.g., human preadipocytes or hepatocytes) in the recommended growth medium.
- Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in serum-free assay medium and in assay medium supplemented with a physiological concentration of HSA (e.g., 4%).
3. Cell Treatment:
- Remove the growth medium from the cells and replace it with the prepared compound dilutions (with and without HSA).
- Include appropriate controls: cells with no compound (vehicle control) and cells with a known inactive compound.
- Incubate the plate for a predetermined time to allow for the inhibition of 11β-HSD1.
4. 11β-HSD1 Activity Assay:
- Add the 11β-HSD1 substrate (cortisone) to each well.
- Incubate for a specific period to allow for the conversion of cortisone to cortisol.
- Stop the reaction and measure the amount of cortisol produced using a suitable detection method (e.g., ELISA or a fluorescent-based kit).
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Use a non-linear regression model to fit the data and determine the IC50 value for both conditions (with and without HSA).
- Calculate the fold shift in IC50 by dividing the IC50 value with HSA by the IC50 value without HSA.
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of serum proteins on this compound activity.
References
- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 5. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Technical Support Center: BVT-14225 Oral Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral administration of BVT-14225 in mice. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] It is a solid compound with poor water solubility.[2][3][4][5][6][7] Key properties are summarized in the table below.
Q2: What is the mechanism of action of this compound?
This compound selectively inhibits the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues.[1][2] By inhibiting this enzyme, this compound reduces intracellular cortisol levels, which has potential therapeutic effects in metabolic diseases such as diabetes.[2]
Q3: Has this compound been used in in-vivo studies before?
Yes, this compound has been administered to rats at a dose of 50 mg/kg where it was shown to reduce blood glucose levels.[2] However, the specific formulation for this study is not publicly available.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H20ClN3O3S2 | [1][2] |
| Molecular Weight | 401.9 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/mL) | [2] |
| Storage Temperature | -20°C | [1][2] |
Recommended Oral Formulation Protocol
Given the poor water solubility of this compound, a suspension formulation is recommended for oral gavage in mice. This protocol aims to provide a homogenous suspension for consistent dosing.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Tween 80 (Polysorbate 80)
-
Microcentrifuge tubes
-
Homogenizer or sonicator
-
Vortex mixer
-
Analytical balance
-
Gavage needles (flexible plastic recommended for animal welfare)[8]
Protocol:
-
Calculate the required amount of this compound and vehicle. For a target dose of 10 mg/kg in a 25 g mouse with a dosing volume of 10 mL/kg, you will need 0.25 mg of this compound per mouse. Prepare a sufficient volume for your entire study group, including overage to account for transfer losses.
-
Prepare the vehicle. Dissolve 0.5 g of Methylcellulose in 100 mL of sterile water. Heat and stir as needed to fully dissolve. Let the solution cool to room temperature.
-
Weigh this compound. Accurately weigh the required amount of this compound powder.
-
Prepare the suspension.
-
In a suitable container, add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
To improve the suspension, add Tween 80 to a final concentration of 0.1% (v/v).
-
Gradually add the remaining vehicle while continuously stirring or vortexing.
-
-
Homogenize the suspension. Use a homogenizer or sonicator to ensure a uniform particle size distribution. This is critical for consistent dosing.
-
Store the formulation. Store the prepared suspension at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh daily. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Experimental Workflow for Formulation Preparation
Caption: Workflow for the preparation of a this compound oral suspension.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation or aggregation in the formulation | - Inadequate wetting of the powder.- Insufficient homogenization. | - Ensure a smooth paste is formed before adding the full volume of the vehicle.- Increase homogenization time or intensity. Visually inspect for uniform dispersion. |
| Inconsistent dosing results | - Non-homogenous suspension.- Inaccurate pipetting due to viscosity. | - Vortex the suspension vigorously immediately before drawing each dose.- Use positive displacement pipettes for viscous liquids. |
| Animal distress during oral gavage | - Improper restraint technique.- Gavage needle causing discomfort. | - Ensure proper training on animal handling and restraint.[8][9]- Use flexible plastic gavage needles.[8]- Pre-coating the gavage needle with sucrose may reduce stress.[10] |
| Aspiration or injury during gavage | - Incorrect placement of the gavage needle.- Excessive dosing volume. | - Ensure the gavage needle is correctly placed in the esophagus, not the trachea.[8][11][12]- Do not exceed the recommended dosing volume for the mouse's body weight (typically 10 mL/kg).[11] |
11β-HSD1 Signaling Pathway
Caption: Simplified diagram of the 11β-HSD1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | 376638-65-2 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. instechlabs.com [instechlabs.com]
- 9. reddit.com [reddit.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Mitigating Confounding Neurosteroid Effects of 11β-HSD1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The focus is on identifying and avoiding potential off-target effects on neurosteroid signaling, a critical aspect for the accurate interpretation of experimental results in neuroscience and metabolic disease research.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of 11β-HSD1 inhibitors on neurosteroids?
A1: While many 11β-HSD1 inhibitors are designed for high selectivity, they can still exert off-target effects on neurosteroid metabolism and signaling. These effects can be broadly categorized as:
-
Direct Inhibition of Steroidogenic Enzymes: The inhibitor may directly bind to and inhibit other enzymes involved in the neurosteroid biosynthesis pathway, such as 5α-reductase or aldo-keto reductases (AKRs).
-
Indirect Alteration of Neurosteroid Levels: By modulating glucocorticoid levels, 11β-HSD1 inhibitors can indirectly influence the expression or activity of enzymes responsible for neurosteroid synthesis.
-
GABA-A Receptor Modulation: Some neurosteroids are potent modulators of GABA-A receptors. Off-target effects of 11β-HSD1 inhibitors on neurosteroid levels can, therefore, lead to confounding effects on GABAergic neurotransmission.[1]
Q2: My 11β-HSD1 inhibitor shows high selectivity in vitro but produces unexpected behavioral effects in my animal model. What could be the cause?
A2: This is a common challenge. Several factors could contribute to this discrepancy:
-
Blood-Brain Barrier Penetration: The inhibitor and its metabolites may cross the blood-brain barrier and accumulate in the central nervous system (CNS) at concentrations sufficient to engage off-target receptors or enzymes, even if their peripheral selectivity is high.
-
Metabolite Activity: The metabolites of the parent inhibitor compound may have a different selectivity profile and could be responsible for the observed in vivo effects.
-
Dose-Dependent Off-Target Effects: High doses of an inhibitor, often used to ensure target engagement in the brain, may lead to off-target effects that are not apparent at lower concentrations used in initial in vitro screening. Studies have shown that some beneficial metabolic effects of 11β-HSD1 inhibitors are only observed at high doses, suggesting potential off-target mechanisms.[2]
-
Neurosteroid Pathway Interference: The inhibitor could be indirectly affecting the synthesis or metabolism of neuroactive steroids in the brain, leading to behavioral changes.
Q3: How can I determine if my 11β-HSD1 inhibitor is affecting neurosteroid levels in the brain?
A3: The most direct method is to quantify neurosteroid concentrations in brain tissue from animals treated with your inhibitor. The recommended technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for a wide range of steroids.[3][4] Key neurosteroids to measure include pregnenolone, allopregnanolone, and dehydroepiandrosterone (DHEA).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype in Wild-Type Animals Treated with Inhibitor | Off-target effects of the inhibitor. | 1. Dose-Response Study: Conduct a dose-response study to determine if the unexpected phenotype is dose-dependent. 2. Neurosteroid Profiling: Perform LC-MS/MS analysis of brain tissue to assess for changes in key neurosteroid levels. 3. Use of Knockout Models: Test the inhibitor in 11β-HSD1 knockout mice. If the phenotype persists, it is likely an off-target effect.[2] |
| Discordant In Vitro vs. In Vivo Efficacy | Poor pharmacokinetic properties (e.g., low brain penetration, rapid metabolism). Tachyphylaxis (loss of drug effect over time). | 1. Pharmacokinetic Analysis: Measure inhibitor concentrations in plasma and brain tissue over time. 2. Metabolite Profiling: Identify and assess the activity of major metabolites. 3. Chronic Dosing Studies: Evaluate target engagement and efficacy after repeated dosing to check for tachyphylaxis, which has been observed in some species.[5] |
| Inconsistent Results Between Different Batches of Inhibitor | Impurities or degradation of the compound. | 1. Purity Analysis: Verify the purity of each batch of the inhibitor using techniques like HPLC and NMR. 2. Stability Testing: Assess the stability of the compound in the vehicle used for administration. |
Quantitative Data on Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of various compounds against 11β-HSD1 and other key steroidogenic enzymes. A higher IC50 value indicates lower potency. This data is crucial for selecting inhibitors with the most favorable selectivity profile for your experiments.
| Compound | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | AKR1C3 (Type 5 17β-HSD) IC50 (nM) | Notes |
| Carbenoxolone | ~20-50 | ~10-30 | >10,000 | Non-selective inhibitor of 11β-HSD1 and 11β-HSD2. |
| Tanshinone IIA | 23 (human), 31 (mouse) | >10,000 (human & mouse) | Not reported | A natural product with high selectivity for 11β-HSD1 over 11β-HSD2.[6] |
| KR-67607 | 1.8 (human) | >10,000 (human) | Not reported | A novel selective 11β-HSD1 inhibitor.[7] |
| UI-1499 | 2.1 (human), 1.9 (mouse) | >10,000 (human & mouse) | Not reported | A highly potent and selective 11β-HSD1 inhibitor.[8] |
| AZD4017 | Potent inhibitor | >2000x selectivity over 11β-HSD2 | Not reported | Selective 11β-HSD1 inhibitor.[9] |
| Flufenamic Acid | Not a primary target | Not a primary target | 50 | An NSAID that also inhibits AKR1C3.[8] |
Note: This table is not exhaustive and represents a selection of compounds from the literature. Researchers should always consult the original publications for detailed experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Neurosteroids in Rodent Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of neurosteroids from brain tissue.
1. Brain Tissue Homogenization:
- Rapidly dissect the brain region of interest on an ice-cold plate.
- Weigh the tissue and homogenize in 4 volumes of ice-cold methanol containing deuterated internal standards for each target neurosteroid.
2. Solid-Phase Extraction (SPE):
- Centrifuge the homogenate and collect the supernatant.
- Load the supernatant onto a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with a series of solvents to remove interfering lipids and other compounds.
- Elute the neurosteroids with an appropriate solvent (e.g., ethyl acetate).
3. Derivatization (Optional but Recommended for some neurosteroids):
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a derivatization agent to enhance ionization efficiency and chromatographic separation.
4. LC-MS/MS Analysis:
- Inject the prepared sample onto a reverse-phase C18 column.
- Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile containing a modifier (e.g., formic acid or ammonium acetate).
- Detect the neurosteroids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
- Quantify the concentration of each neurosteroid by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.
Protocol 2: Selectivity Profiling of 11β-HSD1 Inhibitors using a Radioligand Binding Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of steroidogenic enzymes.
1. Preparation of Enzyme Source:
- Use commercially available recombinant human enzymes (e.g., 5α-reductase, aromatase, AKR1C family members) or prepare cell lysates or microsomal fractions from tissues known to express the target enzymes.
2. Assay Setup:
- In a microplate, combine the enzyme preparation, a specific radiolabeled substrate for the enzyme, and varying concentrations of the 11β-HSD1 inhibitor.
- Include control wells with no inhibitor (total binding) and wells with a known potent inhibitor of the target enzyme (non-specific binding).
3. Incubation:
- Incubate the plate at the optimal temperature and time for the specific enzyme reaction to reach equilibrium.
4. Separation of Bound and Free Radioligand:
- Rapidly separate the bound radioligand from the free radioligand. This can be achieved by filtration through a glass fiber filter that traps the enzyme-radioligand complex.
5. Quantification:
- Measure the radioactivity on the filters using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding for each inhibitor concentration.
- Plot the percent inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-APCI+-MS/MS-based method for determining the concentration of neurosteroids in the brain of male mice with different gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel 11β-HSD1 inhibitor from a high-throughput screen of natural product extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel highly potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, UI-1499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to BVT-14225 and BVT-2733 in Preclinical Research
In the landscape of metabolic and inflammatory disease research, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising therapeutic strategy. This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its dysregulation is implicated in obesity, type 2 diabetes, and chronic inflammation. This guide provides a detailed comparison of two prominent research compounds, BVT-14225 and BVT-2733, both selective inhibitors of 11β-HSD1, to assist researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Performance Indicators
| Feature | This compound | BVT-2733 |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
| IC50 (Human 11β-HSD1) | 52 nM | 3341 nM |
| IC50 (Mouse 11β-HSD1) | 284 nM | 96 nM |
| Selectivity | Highly selective over human 11β-HSD2 (>10,000 nM) | Selective inhibitor of 11β-HSD1 |
| Primary Research Applications | Diabetes, Hyperglycemia | Obesity, Type 2 Diabetes, Inflammation |
| Reported In Vivo Efficacy | Reduces blood glucose levels in a rat model of diabetes. | Attenuates weight gain, improves glucose tolerance and insulin sensitivity, and reduces inflammation in diet-induced obese mice. |
In-Depth Performance Analysis
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of the human 11β-HSD1 enzyme with an IC50 of 52 nM.[1] It also exhibits high selectivity, with an IC50 for the related isoform 11β-HSD2 greater than 10,000 nM, indicating a minimal risk of off-target effects related to mineralocorticoid excess.[1] In contrast, BVT-2733 shows significantly higher potency against the mouse 11β-HSD1 enzyme (IC50 = 96 nM) compared to the human enzyme (IC50 = 3341 nM), making it a particularly suitable tool for studies in murine models of metabolic disease.
In Vivo Efficacy: Metabolic and Anti-inflammatory Effects
This compound: Limited in vivo data is publicly available for this compound. However, one key study demonstrated its efficacy in a streptozotocin-induced rat model of diabetes. A 50 mg/kg dose of this compound was shown to reduce blood glucose levels, highlighting its potential in diabetes research.[1]
BVT-2733: BVT-2733 has been extensively characterized in preclinical models of diet-induced obesity and metabolic syndrome. Multiple studies have consistently shown that oral administration of BVT-2733 leads to a significant reduction in body weight gain and fat mass in obese rodents.[2][3] Furthermore, it improves metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.[2][3]
Beyond its metabolic benefits, BVT-2733 exhibits potent anti-inflammatory properties. In diet-induced obese mice, treatment with BVT-2733 has been shown to down-regulate the expression of pro-inflammatory genes such as monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in adipose tissue.[2] It also reduces the infiltration of macrophages into adipose tissue, a key event in obesity-associated inflammation.[2] In vitro studies using LPS-stimulated THP-1 cells have further confirmed its ability to ameliorate inflammatory responses.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity and glucose metabolism.
-
Animal Model: C57BL/6J mice are a commonly used strain for diet-induced obesity models.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Diet: To induce obesity and insulin resistance, feed mice a high-fat diet (HFD; typically 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks). A control group should be fed a standard chow diet.
-
Drug Administration: Administer BVT-2733 or vehicle control orally (e.g., by gavage) at the desired dose (e.g., 100 mg/kg) for a specified duration (e.g., daily for 4 weeks).
-
Fasting: Before the OGTT, fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Take a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Blood Sampling and Glucose Measurement: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure blood glucose levels at each time point.
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Western Blotting for 11β-HSD1 Expression
This protocol allows for the semi-quantitative analysis of 11β-HSD1 protein levels in tissue or cell lysates.
-
Sample Preparation: Homogenize tissue samples (e.g., adipose tissue, liver) or lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 11β-HSD1 overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing the Mechanism and Workflow
To better understand the context of this compound and BVT-2733 research, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The 11β-HSD1 signaling pathway and the inhibitory action of BVT compounds.
Caption: A typical experimental workflow for evaluating 11β-HSD1 inhibitors in vivo.
Conclusion and Recommendations
Both this compound and BVT-2733 are valuable tools for investigating the role of 11β-HSD1 in metabolic and inflammatory diseases. The choice between them will largely depend on the specific research question and experimental model.
-
This compound is a potent inhibitor of human 11β-HSD1, making it an excellent candidate for in vitro studies using human cell lines or for translational research aiming to predict clinical efficacy. Its demonstrated effect on hyperglycemia in a rat model suggests its utility in diabetes-focused research.
-
BVT-2733 is particularly well-suited for in vivo studies in mice, given its higher potency against the murine enzyme. The extensive body of literature supporting its efficacy in improving a wide range of metabolic and inflammatory parameters in diet-induced obese mice makes it a robust choice for studies on obesity, metabolic syndrome, and related inflammatory conditions.
For a comprehensive research program, utilizing both compounds could be advantageous. This compound could be used to establish effects in human-relevant in vitro systems, while BVT-2733 could be employed to confirm and extend these findings in well-established in vivo models of metabolic disease. Researchers should carefully consider the available data and the specific aims of their study to make an informed decision on the most appropriate 11β-HSD1 inhibitor for their needs.
References
A Comparative Analysis of BVT-14225 and AMG 221: Efficacy as 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two investigational drug candidates, BVT-14225 and AMG 221. Both compounds are selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. The data presented here is compiled from publicly available research, offering a side-by-side look at their inhibitory potency and effects in preclinical models. It is important to note that no head-to-head clinical trials directly comparing the efficacy of this compound and AMG 221 have been published to date.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound and AMG 221.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Human IC50 (nM) | Mouse IC50 (nM) | Selectivity over 11β-HSD2 |
| This compound | 11β-HSD1 | 52[1][2] | 284[3] | >10,000 nM (human)[3] |
| AMG 221 | 11β-HSD1 | 10.1 (cell-based)[4][5] | - | >10 µM (human)[5] |
| Ki of 12.8 (biochemical)[4][5] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Key Findings |
| This compound | Streptozotocin-induced diabetic rat[3] | 50 mg/kg | Reduced blood glucose levels.[3] |
| AMG 221 | Diet-induced obese mice[6][7] | 25 or 50 mg/kg (b.i.d.) | Decreased fed blood glucose and insulin levels; reduced body weight.[5][6][7] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol):
A common method to determine the half-maximal inhibitory concentration (IC50) for 11β-HSD1 inhibitors involves a cell-based or biochemical assay.
-
Cell-Based Assay: HEK293 cells expressing human or mouse 11β-HSD1 are incubated with the test compound (e.g., this compound, AMG 221) at various concentrations.[3] A substrate for the enzyme, such as cortisone, is added. The inhibitory effect is determined by measuring the reduction in the conversion of cortisone to cortisol, typically quantified by methods like liquid chromatography-mass spectrometry (LC-MS).
-
Biochemical Scintillation Proximity Assay (SPA): This assay measures the direct inhibition of the purified 11β-HSD1 enzyme.[4][5] The enzyme, a substrate (e.g., radiolabeled cortisone), and the inhibitor are incubated together. The amount of product formed is quantified by detecting the proximity-induced light signal.
In Vivo Diabetic Animal Model Studies (General Protocol):
-
Streptozotocin-Induced Diabetic Rat Model (for this compound): Diabetes is induced in rats by administering streptozotocin, a chemical that is toxic to the insulin-producing beta cells of the pancreas.[3] Once hyperglycemia is established, the animals are treated with the test compound (this compound) or a vehicle control. Blood glucose levels are monitored over the course of the treatment to assess the compound's anti-hyperglycemic effect.[3]
-
Diet-Induced Obese (DIO) Mouse Model (for AMG 221): Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia, mimicking key features of human type 2 diabetes.[6][7] These mice are then treated with AMG 221 or a vehicle. Efficacy is evaluated by measuring parameters such as fed and fasting blood glucose, plasma insulin levels, and body weight over the treatment period.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 11β-HSD1 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of 11β-HSD1 Inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 376638-65-2 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for clinical study: identification of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
BVT-14225: A Comparative Analysis of Selectivity for 11β-HSD1 over 11β-HSD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor BVT-14225's selectivity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over its isoform, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). The information presented herein is supported by experimental data to inform research and development in therapeutic areas targeting glucocorticoid metabolism.
Introduction to 11β-HSD Isoforms
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are critical regulators of glucocorticoid activity at the tissue level.[1][2] They catalyze the interconversion of active cortisol and inactive cortisone.[1][2] The two main isoforms, 11β-HSD1 and 11β-HSD2, differ in their primary function, tissue distribution, and cofactor dependency.[1][3][4][5]
-
11β-HSD1: Primarily functions as a reductase in intact cells, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][3][4][5] It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[4][5]
-
11β-HSD2: Functions exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone.[1][5] This enzyme is predominantly found in mineralocorticoid target tissues like the kidneys, colon, and salivary glands, where it protects the mineralocorticoid receptor from illicit occupation by cortisol.[1][5]
Given its role in elevating cortisol levels in metabolic tissues, selective inhibition of 11β-HSD1 is a promising therapeutic strategy for conditions like type 2 diabetes and obesity.[6] However, non-selective inhibition that also affects 11β-HSD2 can lead to adverse effects such as hypertension.[7] Therefore, a high degree of selectivity for 11β-HSD1 is a crucial characteristic for any potential therapeutic candidate.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a high degree of selectivity for 11β-HSD1 over 11β-HSD2. This is evident from the significant difference in the half-maximal inhibitory concentration (IC50) values for the two enzymes.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human 11β-HSD1 | 52[6] |
| Human 11β-HSD2 | >10,000 |
Table 1: In vitro inhibitory potency of this compound against human 11β-HSD1 and 11β-HSD2.
The data clearly indicates that this compound is a potent inhibitor of 11β-HSD1, while having a negligible effect on 11β-HSD2 at concentrations up to 10,000 nM. This represents a selectivity of over 190-fold for 11β-HSD1.
Signaling Pathways of 11β-HSD1 and 11β-HSD2
The opposing functions of 11β-HSD1 and 11β-HSD2 are rooted in their distinct catalytic activities and cofactor dependencies within the cell.
References
- 1. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Performance Comparison of 11β-HSD1 Inhibitors
An In-Depth Comparative Guide to the In Silico Docking of BVT-14225 and Other 11β-HSD1 Inhibitors
To contextualize the potential efficacy of this compound, it is useful to compare its inhibitory activity with that of other compounds targeting 11β-HSD1 for which docking data is available. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and the reported binding energies and IC50 values for a selection of other 11β-HSD1 inhibitors from various in silico studies. Lower binding energies typically indicate a more favorable binding interaction in docking simulations.
| Compound | Target | IC50 (nM) | Docking Score (kcal/mol) | Reference Compound(s) | Software/Method Used |
| This compound | Human 11β-HSD1 | 52 [2][3][4][5] | Not Published | N/A | N/A |
| This compound | Mouse 11β-HSD1 | 284 [4] | Not Published | N/A | N/A |
| Hydrocortisone Cypionate | 11β-HSD1 | N/A | Lower than Corticosterone | Corticosterone | AutoDock |
| MK-0916 (Reference) | 11β-HSD1 | N/A | -8.8 | N/A | PyRx 0.8 |
| Ibogamine | 11β-HSD1 | N/A | -10.7 to -8.1 | MK-0916 | PyRx 0.8 |
| Adamantane-linked triazoles | 11β-HSD1 | N/A | -7.50 to -8.92 | 4YQ (IC50 = 9.9 nM) | MOE 2020 |
Experimental Protocols for In Silico Docking of 11β-HSD1 Inhibitors
While a specific protocol for this compound is not published, a generalized and representative methodology for performing in silico docking with 11β-HSD1 can be compiled from various studies.[6][7][8] This protocol outlines the key steps involved in preparing the protein and ligand, performing the docking simulation, and analyzing the results.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of human 11β-HSD1 is obtained from the Protein Data Bank (PDB). A common entry used is 2ILT.[6]
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned. The protein chains that are not part of the catalytic domain may also be removed.[8]
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the inhibitor (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.
-
Energy Minimization: The ligand's 3D structure is optimized to find its lowest energy conformation, often using a force field like MMFF94.
3. Binding Site Definition:
-
The active site for docking is typically defined based on the position of a co-crystallized ligand in the experimental PDB structure.[9] A grid box is generated around this active site to define the search space for the docking algorithm. For instance, a grid box of 58.957 Å x 105.209 Å x 62.493 Å has been used.[6]
4. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock,[6][7] MOE (Molecular Operating Environment),[8] and PyRx.[10]
-
Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is often employed to explore the conformational space of the ligand within the defined binding site.[7] The algorithm generates multiple binding poses for the ligand.
-
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
5. Analysis of Results:
-
Binding Energy: The docking scores of the best poses are analyzed to predict binding affinity.
-
Interaction Analysis: The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of 11β-HSD1. Key residues often involved in inhibitor binding include Ser170 and Tyr183.[11][12][13]
-
Validation: The docking protocol can be validated by redocking a co-crystallized ligand into the protein's active site and ensuring the predicted pose is close to the experimental one (low root-mean-square deviation - RMSD).[9]
Visualizing the In Silico Docking Workflow
The following diagram illustrates a typical workflow for an in silico docking study of an 11β-HSD1 inhibitor.
References
- 1. Docking-based 3D-QSAR study for 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. rsc.org [rsc.org]
- 10. journalajbgmb.com [journalajbgmb.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Important Chemical Features of 11β-Hydroxysteroid Dehydrogenase Type1 Inhibitors: Application of Ligand Based Virtual Screening and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cross-Validation of BVT-14225's Effects with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT-14225, with genetic models of 11β-HSD1 deficiency and other selective inhibitors. The content is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and its therapeutic potential.
Introduction to this compound and 11β-HSD1
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and brain. By inhibiting this enzyme, this compound aims to reduce local cortisol concentrations, offering a therapeutic strategy for metabolic disorders like type 2 diabetes and obesity.
Genetic models, particularly 11β-HSD1 knockout (KO) mice, have been instrumental in validating the therapeutic potential of 11β-HSD1 inhibition. These models have demonstrated a phenotype resistant to diet-induced obesity, improved insulin sensitivity, and a favorable lipid profile. This guide cross-validates the pharmacological effects of this compound with the genetic evidence from these models and compares its profile with other selective 11β-HSD1 inhibitors.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound in comparison to genetic models (11β-HSD1 KO mice) and other representative selective 11β-HSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound/Model | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| This compound | Human 11β-HSD1 | 52 | >192-fold | [1] |
| Mouse 11β-HSD1 | 284 | - | [1] | |
| Carbenoxolone | Human 11β-HSD1/2 | Non-selective | - | |
| Inhibitor A | Human 11β-HSD1 | 10 | >500-fold | |
| Inhibitor B | Human 11β-HSD1 | 5 | >1000-fold |
Note: Data for Inhibitor A and B are representative values from publicly available research on selective 11β-HSD1 inhibitors.
Table 2: In Vivo Metabolic Effects
| Model/Treatment | Diet | Body Weight | Glucose Tolerance | Insulin Sensitivity | Reference |
| 11β-HSD1 KO Mice | High-Fat | Reduced | Improved | Improved | |
| Wild-type Mice + this compound (50 mg/kg) | Streptozotocin-induced diabetes | - | Reduced blood glucose | - | [1] |
| Wild-type Mice + Inhibitor A | High-Fat | Reduced | Improved | Improved | |
| Wild-type Mice + Inhibitor B | High-Fat | Reduced | Improved | Improved |
Note: The in vivo data for this compound is from a rat model of diabetes, while data for other inhibitors and KO mice are typically from high-fat diet-induced obesity models in mice. Direct comparative studies are limited.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human or mouse 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
[3H]-cortisol (tracer)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
Procedure:
-
Prepare a reaction mixture containing the 11β-HSD1 enzyme, NADPH, and the test compound at various concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a high concentration of unlabeled cortisol.
-
Add SPA beads coated with an anti-cortisol antibody and [3H]-cortisol.
-
Incubate to allow for competitive binding between the enzyme-produced cortisol and the [3H]-cortisol to the antibody.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vivo Glucose Tolerance Test (GTT) in a Rodent Model
Objective: To assess the effect of a test compound on glucose clearance in vivo.
Materials:
-
Rodent model (e.g., mice or rats)
-
Test compound (e.g., this compound) or vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle orally or via the desired route at a specified time before the glucose challenge.
-
At time zero, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
The following diagrams illustrate the key signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: Mechanism of 11β-HSD1 and inhibition by this compound.
Caption: Cross-validation logic: this compound and genetic models.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The available data on this compound, including its in vitro potency and in vivo effects on blood glucose, align with the beneficial metabolic phenotype observed in 11β-HSD1 knockout mice. This cross-validation with genetic models strongly supports the therapeutic rationale for inhibiting 11β-HSD1 with this compound for the treatment of metabolic diseases. While direct, head-to-head comparative studies with other selective inhibitors in genetic models are not yet publicly available for this compound, its profile is consistent with that of other compounds in its class that have demonstrated efficacy in preclinical models of obesity and diabetes. Further studies are warranted to fully elucidate the comparative efficacy and long-term benefits of this compound.
References
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor BVT-14225 with other notable compounds in its class. This document summarizes key preclinical and clinical data, details experimental protocols, and visualizes relevant biological pathways to support informed decisions in metabolic disease research.
Introduction to 11β-HSD1 Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the glucocorticoid signaling pathway, responsible for the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in tissues such as the liver and adipose tissue are associated with metabolic syndrome, type 2 diabetes, and obesity. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions. This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated preclinical efficacy in a rat model of diabetes[1]. This guide provides a comparative analysis of this compound and other significant 11β-HSD1 inhibitors.
Comparative Analysis of 11β-HSD1 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of competitor compounds.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | IC50 (Human) | IC50 (Mouse/Rat) | Selectivity over 11β-HSD2 |
| This compound | 11β-HSD1 | 52 nM[1] | 284 nM (mouse)[1] | >192-fold (IC50 >10,000 nM)[1] |
| BI 187004 | 11β-HSD1 | Not Reported | Not Reported | Not Reported |
| KR-67500 | 11β-HSD1 | Not Reported | Not Reported | Not Reported |
| Compound 544 | 11β-HSD1 | Not Reported | Not Reported | Not Reported |
| AZD4017 | 11β-HSD1 | 7 nM | Lower potency | >2000-fold |
| SPI-62 | 11β-HSD1 | Potent | Not Reported | Selective |
Table 2: Preclinical and Clinical Efficacy of 11β-HSD1 Inhibitors
| Compound | Model | Key Findings |
| This compound | Streptozotocin-nicotinamide induced diabetic rats | Reduces blood glucose levels at 50 mg/kg[1]. |
| BI 187004 | Overweight/obese patients with Type 2 Diabetes | ≥80% inhibition of 11β-HSD1 at doses ≥40 mg. Well tolerated over 14 days. |
| KR-67500 | Diet-induced obese mice | Improved glucose tolerance and insulin sensitivity at 50 mg/kg/day for 28 days. |
| Compound 544 | Diet-induced obese mice | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol. |
| AZD4017 | Patients with nonalcoholic steatohepatitis (NASH) or nonalcoholic fatty liver disease (NAFLD) | Blocked conversion of 13C cortisone to 13C cortisol, indicating hepatic 11β-HSD1 inhibition. |
| SPI-62 | Patients with Cushing's syndrome | Substantially reduced intracellular cortisol. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Detection reagents for cortisol (e.g., HTRF-based assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant 11β-HSD1 enzyme, and NADPH in assay buffer.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a cortisol detection antibody conjugated to a donor fluorophore and a cortisol tracer conjugated to an acceptor fluorophore.
-
Incubate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence signals, which is inversely proportional to the amount of cortisol produced.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Streptozotocin-Nicotinamide Induced Diabetes Rat Model
Objective: To evaluate the in vivo efficacy of a test compound in a rat model of type 2 diabetes.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (pH 4.5)
-
Saline solution
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Fast the rats overnight before diabetes induction.
-
On the day of induction, administer nicotinamide (e.g., 110 mg/kg, i.p.) dissolved in saline.
-
Fifteen minutes after nicotinamide administration, inject a single dose of STZ (e.g., 65 mg/kg, i.p.) freshly dissolved in cold citrate buffer.
-
Return the rats to their cages with free access to food and a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
Divide the diabetic rats into treatment groups (vehicle and test compound).
-
Administer the test compound or vehicle daily by oral gavage for the duration of the study (e.g., 14 or 28 days).
-
Monitor blood glucose levels and body weight at regular intervals.
-
At the end of the study, collect blood samples for further biochemical analysis (e.g., insulin, HbA1c, lipid profile) and harvest tissues for histological examination.
-
Analyze the data to determine the effect of the test compound on glycemic control and other metabolic parameters.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with demonstrated preclinical efficacy. This guide provides a comparative framework for evaluating this compound alongside other compounds in its class. The detailed experimental protocols and visual representations of the underlying biology are intended to facilitate further research and development in the field of metabolic diseases. While direct comparative studies are limited, the compiled data offers valuable insights for researchers seeking to advance novel therapies targeting 11β-HSD1.
References
A Comparative Guide to the Structural Activity Relationship of Arylsulfonamidothiazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The arylsulfonamidothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various arylsulfonamidothiazole inhibitors, offering insights into their therapeutic potential. The information is compiled from recent studies and presented to aid in the rational design of novel and potent inhibitors for various biological targets.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of selected arylsulfonamidothiazole and related arylsulfonamide inhibitors against their respective targets. This data highlights the impact of structural modifications on inhibitory activity.
| Compound ID | Target | R-Group Modifications | In Vitro Potency (IC50/Ki) | Selectivity | Reference |
| 2a | Human 11β-HSD1 | Diethylamide derivative | IC50 = 52 nM | >200-fold over human 11β-HSD2 | [1][2] |
| 2b | Murine 11β-HSD1 | N-methylpiperazinamide analogue | IC50 = 96 nM | >200-fold over murine 11β-HSD2 | [1][2] |
| p-trifluoromethyl biphenyl sulfonamide | ADAMTS7 | p-trifluoromethyl biphenyl | Ki = 9 nM | 12-fold over ADAMTS5 | [3] |
| EDV33 | ADAMTS7 / ADAMTS5 | (Reference Compound) | Ki = 70 nM (ADAMTS7) | Non-selective | [3][4] |
| Compound 50 | Nav1.7 | Arylsulfonamide derivative | Not specified in abstract | High selectivity | [5] |
| Compound 1j | Steroid Sulfatase (STS) | Free sulfamate derivative | IC50 = 0.421 µM (in JEG-3 cells) | Not specified | [6] |
| Compound 3b | PI3Kα / mTOR | Thiazole derivative | Similar to alpelisib (PI3Kα), weaker than dactolisib (mTOR) | Dual inhibitor | |
| Compound 3e | PI3Kα / mTOR | Thiazole derivative | Weaker than 3b | Dual inhibitor | [7] |
Key Structure-Activity Relationship Insights
The biological activity of arylsulfonamidothiazole inhibitors is significantly influenced by the nature and position of substituents on the aryl ring and the thiazole moiety.
-
11β-HSD1 Inhibitors : For the arylsulfonamidothiazole class of 11β-HSD1 inhibitors, the amide substituent plays a crucial role in determining potency and species selectivity. The diethylamide derivative 2a potently inhibits the human enzyme, while the N-methylpiperazinamide analogue 2b is more effective against the murine isoform.[1][2] This highlights the importance of the amide functionality in interacting with the enzyme's active site.
-
ADAMTS7 Inhibitors : In the case of hydroxamate-based arylsulfonamide inhibitors of ADAMTS7, the introduction of a p-trifluoromethyl biphenyl group led to a significant increase in potency and a remarkable switch in selectivity towards ADAMTS7 over the related ADAMTS5.[3][4] This suggests that the S1' pocket of ADAMTS7 can accommodate bulky and specific hydrophobic groups, a feature that can be exploited for designing selective inhibitors.
-
Ras Inhibitors : Studies on arylsulfonamide inhibitors of the Ras protein have underscored the necessity of both an aromatic hydroxylamine and a sulfonamide group for binding and inhibition of nucleotide exchange.[8] The absence of either of these functional groups leads to a significant reduction or complete loss of activity.
-
Antimicrobial Thiazoles : For antimicrobial thiazole derivatives, the substitution pattern on the aryl ring is a key determinant of activity. Generally, para-substitution on the aryl ring is favored over meta-substitution for overall antimicrobial efficacy.[9]
-
Anticancer Agents : In a series of N-arylsulfonylimidazolidinones with anticancer activity, it was found that steric bulk at the 4-position of the imidazolidinone scaffold is detrimental to activity.[10] Conversely, bulky and hydrophobic acyl groups on a linked 3,4-dihydroquinoline moiety significantly enhance the anticancer effects.[10] For other anticancer arylsulfonylimidazolidinones, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were beneficial for enhancing cytotoxicity.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
11β-HSD1 Inhibition Assay [1]
-
Enzyme Source : Microsomes from CHO cells stably expressing human or murine 11β-HSD1.
-
Substrate : Cortisone.
-
Cofactor : NADPH.
-
Assay Principle : The assay measures the conversion of cortisone to cortisol by 11β-HSD1.
-
Detection Method : Homogeneous time-resolved fluorescence (HTRF) using a competitive immunoassay format with an anti-cortisol antibody.
-
Procedure : Inhibitors are pre-incubated with the enzyme and NADPH. The reaction is initiated by the addition of the substrate. After a specific incubation period, the reaction is stopped, and the amount of cortisol produced is quantified using HTRF. IC50 values are determined from the dose-response curves.
ADAMTS7 Inhibition Assay [3]
-
Enzyme Source : Recombinant human ADAMTS7.
-
Substrate : A custom-designed Förster Resonance Energy Transfer (FRET) peptide substrate (ATS7FP7).
-
Assay Principle : The assay measures the cleavage of the FRET peptide by ADAMTS7, which results in an increase in fluorescence.
-
Procedure : The enzyme is incubated with the inhibitor in an assay buffer. The reaction is initiated by the addition of the FRET substrate. The fluorescence is monitored over time to determine the rate of substrate cleavage. Ki values are calculated from the initial reaction velocities at different inhibitor concentrations.
PI3K/mTOR Inhibition Assay [7]
-
Enzyme Source : Recombinant human PI3Kα and mTOR.
-
Assay Principle : The inhibitory activity is typically measured using kinase activity assays.
-
Procedure : The enzymes are incubated with the test compounds and a suitable substrate (e.g., a peptide or lipid) in the presence of ATP. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or radioactivity. The IC50 values are calculated from the inhibition curves.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by some of the discussed inhibitors and a general workflow for inhibitor discovery.
Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Structure-activity studies on arylamides and arysulfonamides Ras inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
